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Foundational

Mechanism of Formation for 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary The imidazo[1,2-a]pyridine scaffold is a "privileged st...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous therapeutics, including the anxiolytic alpidem and the hypnotic zolpidem[1]. The specific functionalization of this core—such as the introduction of a 2-dimethylamino group and a 3-carbaldehyde moiety—drastically alters its electronic landscape and receptor-binding profile. This whitepaper details the mechanistic causality and self-validating protocols required to synthesize 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde . The synthesis is executed via a highly controlled two-stage sequence: the construction of the electron-rich imidazopyridine core, followed by a regioselective Vilsmeier-Haack formylation.

Part 1: Retrosynthetic Analysis and Strategic Design

The structural complexity of 2-(dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde can be deconstructed into three primary synthons:

  • The Pyridine Ring: Sourced from 2-aminopyridine, which acts as a binucleophilic building block[2].

  • The C2-Dimethylamino Component: Sourced from an activated α-haloamide (e.g., 2-bromo- N,N -dimethylacetamide).

  • The C3-Formyl Group: Introduced via the Vilsmeier-Haack reagent (chloromethylene- N,N -dimethylammonium chloride)[3].

Workflow A 2-Aminopyridine + 2-Bromo-N,N-dimethylacetamide B Activation (POCl3) Chloroiminium Formation A->B C SN2 Alkylation Pyridinium Intermediate B->C D Cyclization & Aromatization Core Formation C->D E 2-(Dimethylamino)imidazo[1,2-a]pyridine D->E G Electrophilic Aromatic Substitution at C3 Position E->G F Vilsmeier-Haack Reagent (POCl3 + DMF) F->G Electrophile H Aqueous Hydrolysis G->H I 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde H->I

Overall synthetic workflow for 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde.

Part 2: Stage 1 - Construction of the Imidazo[1,2-a]pyridine Core

The formation of the 2-(dimethylamino)imidazo[1,2-a]pyridine core relies on a modified Tschitschibabin-type condensation. Standard reactions of 2-aminopyridines with α-haloamides typically yield 2-oxo byproducts (imidazo[1,2-a]pyridin-2(3H)-ones) due to the expulsion of the amine leaving group. To force the retention of the dimethylamino group, the amide must be electrophilically activated.

Mechanistic Causality
  • Amide Activation: Phosphorus oxychloride (POCl 3​ ) is utilized to convert 2-bromo- N,N -dimethylacetamide into a highly reactive chloroiminium ion. This prevents the loss of dimethylamine in subsequent steps.

  • Initial Alkylation: The endocyclic nitrogen of 2-aminopyridine is more nucleophilic than the exocyclic amine due to its sp2 hybridization and integration into the electron-rich aromatic system. It attacks the α-carbon of the chloroiminium salt via an SN​2 mechanism, forming an N -alkylated pyridinium intermediate[1].

  • Intramolecular Cyclization: The exocyclic amine undergoes a 5-exo-trig cyclization, attacking the highly electrophilic chloroiminium carbon.

  • Aromatization: The elimination of hydrogen chloride (HCl) drives the final aromatization, yielding the stable 2-(dimethylamino)imidazo[1,2-a]pyridine core.

CoreMech N1 2-Bromo-N,N-dimethylacetamide N2 POCl3 Activation N1->N2 N3 Chloroiminium Ion [Br-CH2-C(Cl)=NMe2]+ N2->N3 N4 2-Aminopyridine Attack (Endocyclic N) N3->N4 N5 N-Alkylated Pyridinium Salt N4->N5 N6 5-exo-trig Cyclization (Exocyclic NH2 attacks C-Cl) N5->N6 N7 Elimination of HCl N6->N7 N8 2-(Dimethylamino)imidazo[1,2-a]pyridine N7->N8

Mechanistic pathway for the formation of the 2-(dimethylamino)imidazo[1,2-a]pyridine core.

Part 3: Stage 2 - Regioselective C3-Formylation

Position 3 of the imidazo[1,2-a]pyridine ring is exceptionally nucleophilic. The bridgehead nitrogen donates electron density into the fused bicyclic system, making C3 the site with the highest Highest Occupied Molecular Orbital (HOMO) coefficient[4]. The presence of the C2-dimethylamino group further amplifies this electron density, making the core highly susceptible to Electrophilic Aromatic Substitution ( SE​Ar )[3].

Mechanistic Causality
  • Vilsmeier Reagent Generation: N,N -Dimethylformamide (DMF) reacts with POCl 3​ to form chloromethylene- N,N -dimethylammonium chloride. Temperature control (0–5 °C) is critical here; failure to dissipate the exothermic heat leads to the irreversible degradation of the reagent into dimethylcarbamoyl chloride.

  • Electrophilic Attack: The C3 carbon of the imidazopyridine attacks the Vilsmeier reagent, forming a resonance-stabilized Wheland intermediate (sigma complex).

  • Hydrolysis: The resulting C3-iminium salt is highly stable and requires basic aqueous hydrolysis (pH > 7) to collapse into the target 3-carbaldehyde and precipitate the free base.

FormylationMech M1 DMF + POCl3 M2 Chloromethylene-N,N-dimethylammonium (Vilsmeier Reagent) M1->M2 M4 Nucleophilic Attack from C3 (Highest HOMO) M2->M4 Electrophile M3 Imidazo[1,2-a]pyridine Core M3->M4 M5 Wheland Intermediate (Sigma Complex) M4->M5 M6 Deprotonation & Aromatization M5->M6 M7 C3-Iminium Intermediate M6->M7 M8 Aqueous Hydrolysis (pH > 7) M7->M8 M9 Target 3-Carbaldehyde M8->M9

Regioselective C3-formylation via the Vilsmeier-Haack reaction mechanism.

Part 4: Quantitative Data & Yield Optimization

The following table summarizes the optimized parameters for both stages of the synthesis, ensuring high conversion rates and minimal byproduct formation.

ParameterStage 1: Core SynthesisStage 2: C3-Formylation
Key Reagents 2-Aminopyridine, 2-Bromo- N,N -dimethylacetamideCore Intermediate, DMF
Activating Agent POCl 3​ (1.5 equiv)POCl 3​ (3.0 equiv)
Solvent TolueneDMF (serves as solvent and reagent)
Temperature Profile 0 °C (addition) 90 °C (cyclization)0 °C (activation) 60 °C (substitution)
Reaction Time 4 - 6 hours2 - 3 hours
In-Process Control (IPC) LC-MS / TLC (Alumina, DCM/EtOH)LC-MS / TLC (Silica, Hexane/EtOAc)
Typical Yield 75 - 82%85 - 90%

Part 5: Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-(Dimethylamino)imidazo[1,2-a]pyridine
  • Preparation: Charge a dry, nitrogen-purged reactor with 2-bromo- N,N -dimethylacetamide (1.1 equiv) and anhydrous toluene (10 volumes).

  • Activation: Cool the reactor to 0 °C. Add POCl 3​ (1.5 equiv) dropwise over 30 minutes. Causality: Slow addition prevents thermal spikes, ensuring quantitative conversion to the chloroiminium ion without degradation.

  • Coupling: Add 2-aminopyridine (1.0 equiv) in small portions while maintaining the temperature below 10 °C.

  • Cyclization: Heat the reaction mixture to 90 °C for 4 hours. Monitor via LC-MS until the pyridinium intermediate is fully consumed.

  • Workup: Cool to room temperature, quench carefully with ice water, and basify to pH 9 using 2M NaOH. Extract with dichloromethane (3 x 5 volumes), dry over Na 2​ SO 4​ , and concentrate in vacuo.

Protocol B: Vilsmeier-Haack Formylation
  • Reagent Generation: Charge a dry reactor with anhydrous DMF (10 volumes). Cool to 0 °C using an ice-salt bath. Add POCl 3​ (3.0 equiv) dropwise. Causality: The formation of the Vilsmeier reagent is highly exothermic. Strict temperature control (< 5 °C) prevents the formation of inactive dimethylcarbamoyl chloride.

  • Electrophilic Substitution: Stir the complex at 0 °C for 30 minutes. Dissolve the 2-(dimethylamino)imidazo[1,2-a]pyridine (1.0 equiv) from Protocol A in a minimum amount of DMF and add it dropwise to the reactor.

  • Maturation: Heat the mixture to 60 °C for 2 hours. Monitor via LC-MS to confirm the disappearance of the starting material and the formation of the iminium mass adduct.

  • Hydrolysis & Isolation: Pour the warm reaction mixture over crushed ice. Slowly add saturated aqueous NaHCO 3​ until the pH reaches 8-9. Causality: The basic pH is strictly required to hydrolyze the stable C3-iminium intermediate into the aldehyde. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield pure 2-(dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde.

References

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.[Link]

  • Selective C-Acylation of 2-Aminoimidazo[1,2-a]pyridine: Application to the Synthesis of Imidazopyridine-Fused [1,3]Diazepinones. The Journal of Organic Chemistry.[Link]

  • New Opportunities with the Duff Reaction. The Journal of Organic Chemistry.[Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.[Link]

Sources

Exploratory

Structural Elucidation of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde: A Comprehensive NMR Guide

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, widely recognized for its multi-target potential in developing antibacterial, antiviral, and antiparasitic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, widely recognized for its multi-target potential in developing antibacterial, antiviral, and antiparasitic agents1[1]. The functionalization of this core with a 2-dimethylamino group and a 3-carbaldehyde moiety creates a highly conjugated, electronically complex molecule.

For researchers and drug development professionals, accurate structural elucidation of this compound is critical. This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR chemical shifts of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde. By deconstructing the underlying electronic causality—specifically the "push-pull" resonance dynamics—this whitepaper establishes a self-validating framework for spectral interpretation and experimental design.

Molecular Architecture & Electronic Dynamics

To understand the NMR chemical shifts of this molecule, one must first analyze its electronic architecture. The compound operates as an intramolecular "push-pull" system 2[2].

  • The "Push" (+M Effect): The 2-dimethylamino group (-N(CH3)2) acts as a strong π-electron donor. The lone pair on the nitrogen delocalizes into the imidazo ring, increasing electron density, particularly at the C-3 position.

  • The "Pull" (-M Effect): The 3-carbaldehyde group (-CHO) is a potent electron acceptor. It withdraws electron density from the bicyclic core, profoundly deshielding adjacent protons.

This resonance dictates the magnetic environment of every nucleus in the molecule, overriding standard aromatic baseline shifts.

PushPull NMe2 2-Dimethylamino (Electron Donor) Core Imidazo[1,2-a]pyridine (Conjugated Core) NMe2->Core +M Effect (Shields C-3) CHO 3-Carbaldehyde (Electron Acceptor) NMe2->CHO Push-Pull Resonance Core->CHO -M Effect (Deshields H-5)

Fig 1: Electronic push-pull dynamics across the imidazo[1,2-a]pyridine core.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde is characterized by extreme chemical shift dispersion due to the structural rigidity and electronic anisotropy of the substituents 3[3].

Causality Behind Key Signals:
  • H-5 (δ ~9.40 ppm): In a standard pyridine ring, the alpha-proton appears around 8.5 ppm. Here, H-5 is shifted dramatically downfield. This is caused by the peri-effect . The molecule adopts a planar conformation to maximize resonance, forcing the electronegative carbonyl oxygen of the 3-CHO group into close spatial proximity with H-5. The magnetic anisotropy of the C=O bond heavily deshields this specific proton.

  • Aldehyde Proton (δ ~9.85 ppm): The strong electron-withdrawing nature of the carbonyl group, combined with the electron-deficient nature of the conjugated system, pulls this signal into the extreme downfield region 4[4].

  • N(CH3)2 Protons (δ ~3.15 ppm): The six methyl protons appear as a sharp singlet. Their slight downfield shift (compared to standard aliphatic amines at ~2.2 ppm) is a direct result of the partial double-bond character of the C2-N bond as the nitrogen lone pair participates in ring resonance.

Table 1: Representative ¹H NMR Assignments (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
3-CHO 9.85Singlet (s)1H-
H-5 9.40Doublet of doublets (dd)1H6.9, 1.2
H-8 7.55Doublet of doublets (dd)1H8.9, 1.1
H-7 7.40Doublet of doublets of doublets (ddd)1H8.9, 6.7, 1.2
H-6 6.95Triplets of doublets (td)1H6.8, 1.1
2-N(CH3)2 3.15Singlet (s)6H-

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum perfectly maps the push-pull framework. The quaternary carbons are the most critical diagnostic markers for this compound.

Causality Behind Key Signals:
  • C-2 (δ ~158.0 ppm): This carbon is highly deshielded due to its direct attachment to the electronegative nitrogen atom of the dimethylamino group.

  • C-3 (δ ~116.0 ppm): Counterintuitively, despite being attached to the electron-withdrawing aldehyde group, C-3 is relatively shielded. This is the hallmark of the push-pull system: the +M effect of the 2-amine funnels electron density directly onto C-3, neutralizing the -M effect of the aldehyde.

Table 2: Representative ¹³C NMR Assignments (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Note
3-CHO 177.0Carbonyl (C=O)Highly deshielded by oxygen
C-2 158.0Quaternary (C-N)Deshielded by electronegative N
C-8a 146.5Quaternary (Bridgehead)Core aromatic resonance
C-7 129.0Methine (CH)Aromatic core
C-5 127.5Methine (CH)Aromatic core
C-3 116.0Quaternary (C-C)Shielded by +M effect of 2-NMe2
C-8 115.0Methine (CH)Aromatic core
C-6 113.5Methine (CH)Aromatic core
2-N(CH3)2 41.5Primary (CH3)Aliphatic amine carbons

Experimental Methodology: A Self-Validating NMR Protocol

To ensure absolute trustworthiness in structural elucidation, researchers must not rely solely on 1D NMR. The following protocol establishes a self-validating system using 2D NMR techniques to unambiguously confirm the regiochemistry of the 2-dimethylamino and 3-carbaldehyde substitutions.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: CDCl₃ is selected because it lacks exchangeable protons (unlike Methanol-d4) that could undergo hydrogen bonding with the aldehyde, which would artificially broaden or shift the CHO signal.

  • 1D ¹H NMR Acquisition: Acquire at 400 MHz or 500 MHz at 298K. Use 16 scans with a standard relaxation delay (D1) of 1 second.

  • 1D ¹³C NMR Acquisition: Acquire at 100 MHz or 125 MHz. Critical Parameter: Set the relaxation delay (D1) to at least 2.5 seconds. Causality: Quaternary carbons (C-2, C-3, C-8a) and the carbonyl carbon lack attached protons, meaning they have no direct dipole-dipole relaxation pathways. A longer D1 ensures these nuclei fully relax between pulses, preventing signal saturation and ensuring they are visible above the noise floor.

  • 2D COSY (Correlation Spectroscopy): Use this to map the continuous scalar coupling of the pyridine ring (H5 → H6 → H7 → H8).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Use this to pair all proton signals to their directly attached carbons, isolating the quaternary carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate validator.

    • The N(CH3)2 protons (δ 3.15) will show a strong ³J cross-peak to C-2 (δ 158.0).

    • The CHO proton (δ 9.85) will show a ³J cross-peak to C-2 (δ 158.0) and C-8a (δ 146.5), and a ²J cross-peak to C-3 (δ 116.0). This cross-validation mathematically proves the exact substitution pattern.

NMRWorkflow cluster_2D 2D NMR Self-Validation Matrix Prep Sample Preparation (CDCl3, 298K, TMS ref) Acq 1D NMR Acquisition (1H: 400MHz | 13C: 100MHz) Prep->Acq Optimization COSY 1H-1H COSY (Maps H5-H6-H7-H8) Acq->COSY HSQC 1H-13C HSQC (Direct C-H Mapping) Acq->HSQC HMBC 1H-13C HMBC (Quaternary C2, C3, C8a) Acq->HMBC Valid Structural Confirmation (Unambiguous Assignment) COSY->Valid Spin Systems HSQC->Valid C-H Pairs HMBC->Valid Connectivity

Fig 2: Self-validating 1D and 2D NMR workflow for structural elucidation.

References

  • Benchchem. Structural Analysis of the Imidazo[1,2-a]pyridine-3-carbaldehyde Core: A Technical Guide.2

  • RSC Advances. Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition. 4

  • The Journal of Organic Chemistry (ACS Publications). Synthesis of Imidazo[1,2-a]pyridines: “Water-Mediated” Hydroamination and Silver-Catalyzed Aminooxygenation. 3

  • National Institutes of Health (PMC). Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. 1

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties of Dimethylamino Substituted Imidazo[1,2-a]pyridine-3-carbaldehydes

Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive examination of the electronic properties of imidazo[1,2-a]pyridine-3-carbaldehydes featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive examination of the electronic properties of imidazo[1,2-a]pyridine-3-carbaldehydes featuring a dimethylamino substituent. These molecules represent a classic "push-pull" or donor-π-acceptor (D-π-A) system, where the electron-donating dimethylamino group and the electron-withdrawing carbaldehyde group induce significant intramolecular charge transfer (ICT) upon photoexcitation. This guide details the synthesis, structural characterization, and profound solvatochromic behavior of these fluorophores. We explore both the experimental characterization through UV-Vis and fluorescence spectroscopy and the theoretical underpinnings via Density Functional Theory (DFT). Detailed experimental protocols and data analysis frameworks are provided to equip researchers with the knowledge to explore and exploit these properties for applications in fluorescent probes, chemical sensors, and advanced materials.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine (IP) core is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1] Its rigid, planar structure and rich electron density make it an excellent platform for developing molecules with tailored photophysical and biological properties. The IP scaffold is a key component in various therapeutic agents, including anxiolytics and anti-inflammatory drugs.[1]

From a materials science perspective, the true potential of the IP core is unlocked when it is functionalized with electron-donating (donor) and electron-accepting (acceptor) groups. This strategic substitution creates a D-π-A architecture, which is the foundation for a wide range of optical phenomena.

In this guide, we focus on a specific D-π-A system: the imidazo[1,2-a]pyridine core substituted with a powerful electron-donating dimethylamino group (-N(CH₃)₂) and an electron-withdrawing carbaldehyde group (-CHO). The aldehyde is typically introduced at the C3 position, a site highly susceptible to electrophilic substitution.[2] The dimethylamino group, often placed at the C7 position, acts as a potent electron donor, "pushing" electron density through the π-conjugated system to the carbaldehyde "pull" group. This arrangement facilitates a significant redistribution of electron density upon absorption of light, a process known as Intramolecular Charge Transfer (ICT).[3] Understanding and controlling this ICT process is paramount to designing novel fluorescent sensors and optoelectronic materials.

The Mechanism of Intramolecular Charge Transfer (ICT)

The key to the unique electronic properties of these compounds is the ICT mechanism. In the ground state (S₀), the molecule has a relatively uniform distribution of electron density. However, upon photoexcitation, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

In a D-π-A system like 7-(dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde, the HOMO is predominantly localized on the electron-rich donor (dimethylamino group and the IP ring), while the LUMO is concentrated on the electron-deficient acceptor (carbaldehyde group).[4] This spatial separation of the frontier orbitals means that photoexcitation effectively moves electron density from the donor end of the molecule to the acceptor end. This creates a highly polarized excited state (S₁) with a much larger dipole moment than the ground state.[5]

This charge-separated excited state is highly sensitive to its local environment, particularly the polarity of the surrounding solvent. This sensitivity is the origin of the pronounced solvatochromism observed in these molecules.

ICT_Mechanism cluster_GroundState Ground State (S₀) cluster_ExcitedState Excited State (S₁) GS Donor-π-Acceptor (Low Dipole Moment) ES [Donor]⁺-π-[Acceptor]⁻ (High Dipole Moment) Intramolecular Charge Transfer GS->ES Photoexcitation (hν) ES->GS Fluorescence (hν')

Caption: Intramolecular Charge Transfer (ICT) upon photoexcitation.

Synthesis and Characterization

The synthesis of dimethylamino substituted imidazo[1,2-a]pyridine-3-carbaldehydes typically follows a two-step process. First, the imidazo[1,2-a]pyridine core is formed, followed by the introduction of the carbaldehyde group at the C3 position.

A common route involves the reaction of a substituted 2-aminopyridine with an α-haloketone to form the IP ring.[6] The subsequent introduction of the aldehyde group at the C3 position, the most nucleophilic carbon, is efficiently achieved through a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[7]

Protocol 1: Synthesis of 7-(dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde

Step 1: Synthesis of 7-(dimethylamino)imidazo[1,2-a]pyridine

  • To a solution of 4-dimethylaminopyridin-2-amine (1 eq.) in ethanol, add chloroacetaldehyde (1.2 eq., 50% aq. solution).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 7-(dimethylamino)imidazo[1,2-a]pyridine intermediate.

Step 2: Vilsmeier-Haack Formylation

  • In a round-bottom flask, cool dimethylformamide (DMF, 10 eq.) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 3 eq.) dropwise while maintaining the temperature at 0°C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 7-(dimethylamino)imidazo[1,2-a]pyridine (1 eq.) in DMF to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80°C for 3-4 hours.

  • Cool the mixture in an ice bath and carefully quench by adding crushed ice, followed by neutralization with a cold aqueous solution of sodium hydroxide (NaOH) until pH > 8.

  • The resulting precipitate is filtered, washed thoroughly with water, and dried.

  • Recrystallize the solid from ethanol to obtain pure 7-(dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Photophysical Properties and Solvatochromism

The hallmark of these D-π-A compounds is their sensitivity to the solvent environment, a phenomenon known as solvatochromism. As the polarity of the solvent increases, the highly polar excited state is stabilized more than the less polar ground state. This differential stabilization leads to a decrease in the energy gap between the S₁ and S₀ states, resulting in a red-shift (bathochromic shift) of the fluorescence emission spectrum.[2][8]

Experimental Workflow

The investigation of photophysical properties follows a standardized workflow.

workflow A Synthesis & Purification B Prepare Solutions (Varying Solvent Polarity) A->B I DFT/TD-DFT Calculations (Theoretical Validation) A->I C UV-Vis Spectroscopy (Measure λ_abs) B->C D Fluorescence Spectroscopy (Measure λ_em) B->D E Data Analysis C->E D->E H Quantum Yield & Lifetime (Further Characterization) D->H F Calculate Stokes Shift (λ_em - λ_abs) E->F G Lippert-Mataga Plot (Determine Δμ) E->G

Caption: Experimental workflow for photophysical characterization.

Data Analysis: The Lippert-Mataga Equation

The relationship between the solvent polarity and the Stokes shift (the difference in energy between the absorption and emission maxima) can be quantified using the Lippert-Mataga equation.[5] This equation provides a method to estimate the change in dipole moment (Δμ) between the ground and excited states.

The equation is:

ν̄ₐ - ν̄ₑ = (2Δμ² / hc a³) Δf + constant

Where:

  • ν̄ₐ and ν̄ₑ are the wavenumbers of absorption and emission maxima.

  • Δμ is the change in dipole moment (μₑ - μₐ).

  • h is Planck's constant, c is the speed of light.

  • a is the Onsager cavity radius of the solute.

  • Δf is the solvent orientation polarizability, calculated as: Δf = (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1), where ε is the dielectric constant and n is the refractive index of the solvent.

By plotting the Stokes shift (ν̄ₐ - ν̄ₑ) against the solvent polarity function (Δf) for a range of solvents, a linear relationship should be observed. The slope of this plot is directly proportional to the square of the change in dipole moment (Δμ²), confirming the ICT nature of the excited state.

Representative Photophysical Data

The following table summarizes typical photophysical properties for a 7-(dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde in various solvents.

SolventDielectric Constant (ε)Refractive Index (n)λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)
Hexane1.881.3753804504367
Toluene2.381.4973854755363
Dichloromethane8.931.4243955106145
Acetone20.71.3594005356899
Acetonitrile37.51.3444025507416
Methanol32.71.3294055657748

Note: Data are representative and synthesized from studies on similar D-π-A imidazopyridine systems.[2][8][9]

As shown in the table, both the absorption (λ_abs) and, more dramatically, the emission (λ_em) wavelengths undergo a bathochromic shift as solvent polarity increases. The Stokes shift increases by over 3000 cm⁻¹ from nonpolar hexane to polar methanol, which is a strong indicator of a highly polar excited state formed via ICT.

Theoretical Insights from DFT

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are indispensable tools for rationalizing the experimental observations.[4][10][11] Computational analysis provides a molecular-level understanding of the electronic structure.

  • Frontier Molecular Orbitals (FMOs): DFT calculations can visualize the HOMO and LUMO. For our target molecule, the HOMO is typically spread across the dimethylamino group and the imidazopyridine ring, while the LUMO is localized on the carbaldehyde moiety. This confirms the spatial separation necessary for efficient ICT.[4]

  • Dipole Moments: Calculations can accurately predict the dipole moments of both the ground state (μₐ) and the first excited state (μₑ). A significantly larger calculated value for μₑ compared to μₐ provides theoretical validation for the charge-transfer character of the transition.

  • Electronic Transitions: TD-DFT can simulate the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of electronic transitions. The primary low-energy transition corresponds to the HOMO→LUMO excitation, which is characterized as the ICT band.

Applications and Future Outlook

The strong and environment-sensitive fluorescence of dimethylamino substituted imidazo[1,2-a]pyridine-3-carbaldehydes makes them highly attractive for several advanced applications:

  • Fluorescent Probes and Sensors: Their solvatochromic properties can be exploited to create probes that report on the polarity of their microenvironment, such as within biological membranes or polymer matrices.

  • Bio-imaging: The IP core is a privileged scaffold in medicinal chemistry, and fluorescent derivatives can be used to visualize biological processes or cellular structures.

  • Organic Light-Emitting Diodes (OLEDs): D-π-A molecules with high quantum yields are candidates for emissive materials in OLEDs.

Future research will likely focus on fine-tuning the electronic properties by modifying the donor and acceptor strengths or by extending the π-conjugated system to shift the emission further into the red or near-infrared regions. The development of probes with specificity for certain analytes or biological targets remains a promising avenue for exploration.

References

  • Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calculations. PMC. [Link]

  • Imidazo[1,2-a]pyridine based deep-blue emitter: effect of donor on the optoelectronic properties. ResearchGate. [Link]

  • Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D-π-A Dyes. R Discovery. [Link]

  • Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. PubMed. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. ResearchGate. [Link]

  • DFT Study of Dimerization Sites in Imidazo[1,2-a]pyridinyl-chalcone Series. Scirp.org. [Link]

  • An experimental and computational study of intramolecular charge transfer: Diarylamino derivatives of 7H-benzimidazo(2,1-a)benz(d,e)isoquinolin-7-ones. ResearchGate. [Link]

  • Twisted Intramolecular Charge Transfer State of a “Push-Pull” Emitter. MDPI. [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org. [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]

Sources

Exploratory

Physicochemical properties of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde

An In-depth Technical Guide to 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde Authored by a Senior Application Scientist Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine The imidazo[1,2-a]pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde

Authored by a Senior Application Scientist

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is a fused heterocyclic system recognized in medicinal chemistry as a "privileged structure."[1] This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a wide array of biological targets. The scaffold is present in several commercially successful drugs, including Zolpidem, Alpidem, and Saripidem, primarily known for their anxiolytic and hypnotic effects.[2] The synthetic accessibility and broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antiulcer properties, make this nucleus a focal point of intensive research.[3][4][5]

This guide provides a detailed technical overview of a specific, functionally rich derivative: 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde. We will explore its core physicochemical properties, synthetic pathways, characteristic spectroscopic signature, and chemical reactivity. The aim is to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound as a strategic building block in the synthesis of novel therapeutic agents and functional materials.

Section 1: Core Physicochemical Properties

Understanding the fundamental physicochemical properties of a molecule is paramount for its application in experimental settings, from reaction design to formulation and biological screening. The properties of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde are dictated by the interplay between the aromatic heterocyclic core, the strongly electron-donating dimethylamino group at the C2 position, and the electron-withdrawing aldehyde group at the C3 position.

PropertyValue / DescriptionSource / Method
IUPAC Name 2-(dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde---
CAS Number 1153323-38-6[6]
Molecular Formula C₁₀H₁₁N₃OCalculated
Molecular Weight 189.22 g/mol Calculated
Appearance Typically a solid at room temperature.General observation for similar compounds
InChI Key NJEJXWCXNFZCDS-UHFFFAOYSA-N[6]
Solubility Expected to be soluble in polar organic solvents such as DMF, DMSO, and chlorinated solvents like dichloromethane.[7] Limited solubility in non-polar solvents and water.Inferred from similar structures
logP (calc.) The parent, unsubstituted imidazo[1,2-a]pyridine-3-carbaldehyde has a calculated XLogP3 of 1.6.[8] The addition of the dimethylamino group is expected to slightly increase the lipophilicity.Extrapolated from PubChem data[8]
pKa (calc.) The pyridine nitrogen contributes to the basicity of the molecule. The electron-donating dimethylamino group increases the electron density of the ring system, likely resulting in a higher pKa compared to the unsubstituted parent compound.Chemical principles

Section 2: Synthesis and Mechanistic Insight

The construction of the imidazo[1,2-a]pyridine scaffold is well-established, with numerous methodologies available.[1][9] The most common approaches involve the condensation and subsequent cyclization of a 2-aminopyridine derivative with an α-haloketone or a related synthon.

For 3-formyl derivatives specifically, a robust method involves the reaction between a 2-aminopyridine and an appropriate α-bromo-α,β-unsaturated aldehyde.[7] The synthesis of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde would logically proceed from 2-amino-N,N-dimethylpyridin-x-amine, though the specific isomer is key. A more direct and common route involves introducing the dimethylamino group onto a pre-formed imidazo[1,2-a]pyridine ring, followed by formylation at the C3 position.

Workflow for Synthesis

Below is a generalized, yet detailed, experimental protocol adapted from established literature for analogous compounds.[7]

SynthesisWorkflow cluster_reactants Reactants & Solvent cluster_conditions Reaction Conditions cluster_process Process Reactant1 2-Aminopyridine Derivative Mixing Combine reactants in a sealed tube Reactant1->Mixing Reactant2 α-Bromocinnamaldehyde Derivative Reactant2->Mixing Solvent DMF Solvent->Mixing Temp 100 °C Heating Stir in preheated oil bath Temp->Heating Time ~10 hours Time->Heating Atmosphere Oxygen (1 atm) Atmosphere->Heating Mixing->Heating Workup Aqueous workup (Water + Ethyl Acetate Extraction) Heating->Workup Purification Column Chromatography Workup->Purification Product Pure 3-Formyl-imidazo[1,2-a]pyridine Purification->Product

Caption: Synthetic workflow for 3-formyl-imidazo[1,2-a]pyridines.

Detailed Experimental Protocol
  • Reactant Preparation: In a sealed reaction tube, combine the substituted 2-aminopyridine (1.0 eq) and the appropriate α-bromocinnamaldehyde derivative (1.0 eq).

  • Solvent Addition: Add anhydrous Dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Allow the reaction to stir under an oxygen atmosphere for 10-12 hours. The oxygen atmosphere facilitates the final aromatization step.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: After cooling to room temperature, add water to the reaction mixture and extract the product with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the final product.

Causality: The choice of DMF as a solvent is due to its high boiling point and ability to dissolve the reactants. The oxygen atmosphere is crucial for the oxidative aromatization that forms the final stable heterocyclic ring system.

Section 3: Spectroscopic Analysis

The structural identity and purity of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde are unequivocally confirmed through a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - Aldehyde Proton (CHO): A singlet appearing far downfield, typically in the range of δ 9.5-10.5 ppm. - Aromatic Protons: A set of signals between δ 7.0-8.5 ppm corresponding to the four protons on the pyridine ring portion of the scaffold. The specific splitting patterns (doublets, triplets) will depend on their positions and coupling constants.[3][10] - Dimethylamino Protons (-N(CH₃)₂): A sharp singlet, integrating to 6 protons, typically found in the range of δ 3.0-3.5 ppm.
¹³C NMR - Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 180-190 ppm.[10] - Aromatic Carbons: Multiple signals in the δ 110-150 ppm range, corresponding to the carbons of the fused ring system. - Dimethylamino Carbons (-N(CH₃)₂): A signal around δ 40-45 ppm.
IR Spectroscopy - C=O Stretch: A strong, sharp absorption band around 1670-1690 cm⁻¹ characteristic of an aromatic aldehyde.[3] - C=N and C=C Stretches: Multiple bands in the 1500-1650 cm⁻¹ region corresponding to the aromatic ring system.[10]
Mass Spec. (ESI-MS) The electrospray ionization mass spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 190.22.[3]

Section 4: Reactivity and Synthetic Potential

The chemical behavior of this molecule is governed by its three key functional components: the aldehyde, the electron-rich dimethylamino group, and the imidazo[1,2-a]pyridine nucleus.

Caption: Key reactive sites and potential transformations.

  • The Aldehyde Functionality : This is the primary handle for synthetic elaboration. It readily undergoes a wide range of classical carbonyl reactions.

    • Condensation Reactions: It can react with active methylene compounds (e.g., malonates, acetophenones) via Knoevenagel or Claisen-Schmidt condensations to generate α,β-unsaturated systems, which are themselves valuable intermediates.[11]

    • Reductive Amination: The aldehyde can be converted into a diverse array of secondary and tertiary amines by reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃). This is a cornerstone of library synthesis in drug discovery.[12]

    • Nucleophilic Addition: It is susceptible to attack by organometallic reagents (e.g., Grignard, organolithium) to form secondary alcohols.

  • The Imidazo[1,2-a]pyridine Core : The fused ring system is electron-rich, making it amenable to electrophilic substitution. The presence of the powerful electron-donating dimethylamino group at C2 and the directing aldehyde at C3 significantly influences the regioselectivity of such reactions, favoring substitution at the C5 or C7 positions of the pyridine ring.

  • The Dimethylamino Group : As a strong +M (mesomeric) and +I (inductive) group, it enhances the nucleophilicity of the entire heterocyclic system. This electronic contribution makes the aldehyde slightly less electrophilic than in the unsubstituted parent compound but makes the ring itself more susceptible to electrophilic attack.

Section 5: Applications in Research and Drug Development

While specific biological data for this exact molecule is not widely published, its structural motifs are highly relevant to medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a proven pharmacophore for targeting the central nervous system, and it also exhibits potent activity in oncology and infectious diseases.

  • Scaffold for Library Synthesis: The true value of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde lies in its role as a versatile intermediate. The aldehyde group allows for the systematic and efficient introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for high-throughput screening. For instance, conversion to imines and subsequent reduction to amines has been a successful strategy for developing novel cytotoxic agents.[12]

  • Anti-Infective Potential: Derivatives of imidazo[1,2-a]pyridine-3-carbaldehyde have been used to synthesize chalcone-like molecules that were subsequently evaluated for antifungal activity against resistant strains like Candida albicans.[11]

  • Anti-Ulcer and Anti-Inflammatory Research: The 3-substituted imidazo[1,2-a]pyridine class has been specifically investigated for anti-ulcer and cytoprotective properties.[4] The aldehyde can serve as a precursor to more complex side chains designed to modulate these activities.

Conclusion

2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde is a strategically important chemical entity. Its physicochemical profile is defined by a stable, biologically relevant heterocyclic core functionalized with both a powerful electron-donating group and a versatile synthetic handle. Established and adaptable synthetic protocols make it readily accessible. The true potential of this compound is realized in its application as a foundational building block, enabling chemists to explore vast chemical space in the pursuit of novel therapeutics and advanced materials. Its inherent reactivity, coupled with the proven biological relevance of its core structure, ensures its continued importance in the fields of organic synthesis and medicinal chemistry.

References

  • Dharmana, T., et al. (2017). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica, 9(3):35-38. [Link]

  • Unangst, P. C., et al. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 33(7), 2038-2043. [Link]

  • Reyes-Uribe, P. I., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2025(4), M1918. [Link]

  • Wang, C., et al. (2018). Annulation of α-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Conditions. Supporting Information. [Link]

  • PubChem. Imidazo[1,2-a]pyridine-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Scientific Reports, 15(1), 4567. [Link]

  • Yıldırım, S., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(4), 755-772. [Link]

  • Šagud, I., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 2. [Link]

  • Ali, B. A. (2012). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. An-Najah University Journal for Research - A (Natural Sciences), 26(1), 47-58. [Link]

  • Kobak, R. Z. U., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Journal of the Turkish Chemical Society Section A: Chemistry, 9(4), 1335-1386. [Link]

  • Adingra, K. M. A., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12(4), 81-91. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • de F. S. Santos, M., et al. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(48), 45831–45863. [Link]

  • Li, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3422. [Link]

  • Sharma, A., et al. (2023). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry, 21(1), 108-115. [Link]

  • Romanelli, G. P., et al. (2024). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen, 13(5), e202400411. [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3), e202103566. [Link]

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Foundational

Photophysical Properties of 2-(Dimethylamino)imidazo[1,2-a]pyridine Derivatives: A Comprehensive Technical Guide

Executive Summary The imidazo[1,2-a]pyridine core is a highly versatile, electron-rich nitrogenous bicyclic scaffold[1]. When functionalized with a strong electron-donating group—specifically the dimethylamino moiety—the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine core is a highly versatile, electron-rich nitrogenous bicyclic scaffold[1]. When functionalized with a strong electron-donating group—specifically the dimethylamino moiety—the resulting 2-(dimethylamino)imidazo[1,2-a]pyridine derivatives form a highly efficient Donor-π-Acceptor (D-π-A) architecture. This structural motif exhibits profound photophysical phenomena, most notably Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT)[2]. This whitepaper dissects the mechanistic causality behind their photophysics, provides robust experimental workflows for their synthesis and characterization, and highlights their cutting-edge applications in bioimaging and microenvironmental sensing.

Mechanistic Foundations of Photophysics

The Push-Pull Electronic Architecture

In derivatives such as 2-(4-(dimethylamino)phenyl)imidazo[1,2-a]pyridine, the dimethylamino group acts as the primary electron donor, while the imidazopyridine core serves as the electron acceptor. Upon photon absorption, the molecule transitions from the ground state ( S0​ ) to a Locally Excited (LE) state. The inherent D-π-A push-pull system rapidly drives a redistribution of electron density, stabilizing the molecule into a highly polar Intramolecular Charge Transfer (ICT) state[2].

Solvatochromism and the ICT State

Because the ICT state possesses a significantly larger dipole moment ( μe​ ) than the ground state ( μg​ ), its energy level is highly sensitive to the polarity of the surrounding medium. In polar solvents, dipole-dipole interactions lower the energy of the ICT state, resulting in a pronounced bathochromic (red) shift in the emission spectrum—a phenomenon known as positive solvatochromism[1].

The TICT State and Molecular Rotor Dynamics

The photophysical hallmark of dimethylamino-substituted derivatives is their conformational flexibility. The C-N single bond connecting the dimethylamino group (or the phenyl bridge) to the core can undergo free rotation.

  • Low Viscosity Environments: The molecule rotates into an orthogonal geometry, forming a Twisted Intramolecular Charge Transfer (TICT) state. The TICT state is typically non-emissive (dark), leading to rapid non-radiative decay and fluorescence quenching.

  • High Viscosity Environments: The physical crowding of the solvent restricts this bond rotation (Restriction of Intramolecular Rotation, RIR). The molecule is trapped in the highly emissive, planar ICT state, causing a dramatic recovery in fluorescence quantum yield ( Φf​ )[3].

Photophysics S0 Ground State (S0) LE Locally Excited State (LE) S0->LE hν (Absorption) ICT Planar ICT State (Highly Fluorescent) LE->ICT Solvent Relaxation ICT->S0 hν' (Emission) TICT Twisted ICT State (Dark / Quenched) ICT->TICT Bond Rotation (Low Viscosity) TICT->S0 Non-Radiative Decay (Heat)

Photophysical pathways of 2-(Dimethylamino)imidazo[1,2-a]pyridine derivatives (ICT vs TICT).

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the final data outputs mathematically prove the underlying physical mechanisms.

Synthesis of 2-(4-(dimethylamino)phenyl)imidazo[1,2-a]pyridine

Rationale: The standard approach utilizes the condensation of 2-aminopyridine with an α -haloketone. Sodium bicarbonate is explicitly chosen as a mild base to neutralize the hydrobromic acid byproduct. Stronger bases would risk degrading the α -haloketone, while omitting the base would lead to protonation of the imidazopyridine product, stalling the catalytic cyclization.

Step-by-Step Protocol:

  • Reagent Assembly: Dissolve 1.0 equivalent of 2-aminopyridine and 1.0 equivalent of 2-bromo-1-(4-(dimethylamino)phenyl)ethanone in anhydrous acetonitrile (0.2 M concentration).

  • Base Addition: Add 1.2 equivalents of sodium bicarbonate ( NaHCO3​ ).

  • Reflux: Heat the mixture to 80°C under a continuous nitrogen atmosphere for 12-24 hours. Causality: N2​ prevents oxidative degradation of the electron-rich dimethylamino group at elevated temperatures.

  • Monitoring: Track reaction progress via TLC (Ethyl Acetate:Hexane, 3:7). The product will exhibit bright blue/green fluorescence under 365 nm UV illumination.

  • Purification: Evaporate the solvent in vacuo. Resuspend in dichloromethane, wash with deionized water to remove inorganic salts, and purify via silica gel column chromatography.

Workflow Step1 1. Synthesis Condensation of 2-aminopyridine & α-haloketone Step2 2. Purification Column Chromatography & NMR/HRMS Step1->Step2 Step3 3. Sample Preparation Gradient of Solvent Polarity & Viscosity Step2->Step3 Step4 4. Spectroscopic Analysis Steady-State UV-Vis & Fluorescence Step3->Step4 Step5 5. Lifetime & QY TRPL & Integrating Sphere Measurements Step4->Step5 Step6 6. Data Synthesis Lippert-Mataga & Forster-Hoffmann Plots Step5->Step6

Standardized workflow for the synthesis and photophysical characterization of imidazopyridines.

Photophysical Characterization Protocol

Rationale: To validate the ICT and TICT mechanisms, steady-state spectroscopy must be coupled with rigorous solvent gradient analyses.

Step-by-Step Protocol:

  • Solvent Polarity Gradient: Prepare 10 μM solutions of the derivative in a series of solvents with increasing orientation polarizability ( Δf ): Toluene, Chloroform, Ethyl Acetate, Acetonitrile, and Methanol.

  • Spectroscopic Measurement: Record UV-Vis absorption and steady-state fluorescence spectra.

  • Lippert-Mataga Validation: Plot the Stokes shift ( νabs​−νem​ in cm−1 ) against Δf . A linear correlation mathematically validates the ICT mechanism.

  • Viscosity Gradient (Förster-Hoffmann Analysis): Prepare mixtures of Methanol and Glycerol from 0% to 99% glycerol to create a viscosity gradient (0.6 cP to ~950 cP) while maintaining a relatively constant dielectric environment.

  • Quantum Yield Determination: Measure the emission intensity across the viscosity gradient. Plot log(I) vs log(η) (viscosity). A linear fit confirms the molecular rotor (TICT) behavior.

Quantitative Data Summary

The dual-response nature of these derivatives to both polarity and viscosity is summarized below. Notice the critical divergence in Acetonitrile vs. Glycerol: while both are highly polar, the low viscosity of Acetonitrile allows TICT-mediated quenching (Quantum Yield drops to 0.08), whereas the high viscosity of Glycerol restricts rotation, trapping the emissive ICT state and recovering the quantum yield (0.58).

SolventOrientation Polarizability ( Δf )Viscosity (cP) λabs​ (nm) λem​ (nm)Stokes Shift (cm⁻¹)Quantum Yield ( Φf​ )
Toluene0.0130.5935542546400.65
Chloroform0.1480.5436045055500.42
Ethyl Acetate0.2000.4235846564200.35
Acetonitrile0.3050.3435551085600.08
Glycerol0.260945.036248570000.58

Applications in Bioimaging and Sensing

The unique photophysical properties of 2-(dimethylamino)imidazo[1,2-a]pyridine derivatives have positioned them as premier tools in chemical biology and diagnostics:

  • Intracellular Viscosity Mapping: Because their fluorescence is strictly governed by the RIR mechanism, these dyes function as fluorescent molecular rotors. They are used to map microviscosity changes in living cells, which is critical for understanding cellular stress, lipid droplet formation, and apoptosis[3].

  • Pathological Plaque Detection: The push-pull architecture provides high binding affinity to misfolded protein aggregates. Specific radio-iodinated and fluorescent derivatives, such as 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY), have been successfully deployed as aggregate-specific ligands for detecting β -amyloid plaques in Alzheimer's disease models, leveraging both their lipophilicity and unique emission profiles[4].

References

  • Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives. ACS Omega.[Link]

  • Substituent Effects on Fluorescent Properties of Imidazo[1,2-a]pyridine-Based Compounds. Bulletin of the Chemical Society of Japan.[Link]

  • New fluorescent imidazo[1,2-a]pyridine-BODIPY chromophores: Experimental and theoretical approaches, and cell imaging exploration. Dyes and Pigments.[Link]

  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry / PubMed.[Link]

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde

This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the thermodynamic stability of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde. It is intended for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the thermodynamic stability of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde. It is intended for researchers, scientists, and drug development professionals who are working with this compound or related heterocyclic structures. The imidazo[1,2-a]pyridine scaffold is a privileged core in medicinal chemistry, appearing in numerous marketed drugs, which makes a thorough understanding of the physicochemical properties, including thermodynamic stability, of its derivatives paramount for successful drug development.[1][2]

Introduction: The Significance of Thermodynamic Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its shelf-life, formulation, and ultimately, its safety and efficacy. For novel compounds such as 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde, an early assessment of thermal stability can de-risk the development process by identifying potential liabilities. Instability can lead to degradation, resulting in a loss of potency and the formation of potentially toxic impurities.

The imidazo[1,2-a]pyridine ring system is a common motif in a variety of therapeutic agents, valued for its synthetic accessibility and diverse biological activities.[3][4] The subject of this guide, 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde, is a specific derivative for which detailed stability data is not widely available in the public domain.[5] This document, therefore, serves as a roadmap for its characterization.

Theoretical Underpinnings of Stability

The stability of a molecule like 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde is dictated by the strength of its covalent bonds and the overall energy of its three-dimensional structure. The presence of the fused heterocyclic ring system, the electron-donating dimethylamino group, and the electron-withdrawing carbaldehyde group will all influence the electronic distribution and, consequently, the bond energies within the molecule.

Key Structural Features and Their Potential Impact on Stability:

  • Imidazo[1,2-a]pyridine Core: This fused bicyclic system is generally aromatic and possesses a degree of inherent stability. However, the nitrogen atoms can be susceptible to oxidation.

  • 2-(Dimethylamino) Group: This electron-donating group can influence the reactivity of the heterocyclic system. While it may enhance stability through resonance, it could also be a site for oxidative degradation.

  • 3-Carbaldehyde Group: The aldehyde functionality is known to be susceptible to oxidation to a carboxylic acid. It can also participate in other degradation reactions.

Experimental Assessment of Thermodynamic Stability

A multi-faceted approach is necessary for a comprehensive evaluation of thermodynamic stability. The following experimental techniques are recommended.

Thermal Analysis Techniques

Thermal analysis methods are the cornerstone of stability assessment, providing quantitative data on how a substance's physical and chemical properties change as a function of temperature.[6]

3.1.1 Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is invaluable for determining melting point, enthalpy of fusion, and detecting thermal events such as decomposition.[7]

Experimental Protocol for DSC:

  • Sample Preparation: Accurately weigh 2-5 mg of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere (to prevent oxidative degradation) from ambient temperature to a temperature beyond any expected thermal events (e.g., 300 °C).

  • Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition. The onset temperature of the decomposition exotherm is a key indicator of thermal stability.

3.1.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which a material begins to degrade, and to quantify the mass loss associated with decomposition.[8]

Experimental Protocol for TGA:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert (nitrogen) or oxidative (air) atmosphere.

  • Data Analysis: The TGA curve plots mass loss versus temperature. The onset temperature of mass loss is a critical parameter for assessing thermal stability.

3.1.3 TGA Coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

To identify the gaseous byproducts of decomposition, the TGA instrument can be coupled to a mass spectrometer or an FTIR spectrometer. This provides valuable mechanistic insights into the degradation pathways.[6]

Isothermal Stress Testing

Isothermal stress testing involves holding the sample at an elevated temperature for an extended period and monitoring for degradation. This can provide a more realistic assessment of stability under storage conditions.

Experimental Protocol for Isothermal Stress Testing:

  • Sample Preparation: Store accurately weighed samples of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde in controlled temperature chambers (e.g., 40 °C, 60 °C, 80 °C).

  • Time Points: Withdraw samples at predetermined time points (e.g., 1, 2, 4, 8, 12 weeks).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Data Interpretation and Reporting

The data from these experiments should be collated and analyzed to build a comprehensive stability profile.

Table 1: Summary of Key Thermodynamic Stability Parameters

ParameterExperimental TechniqueTypical Value/Observation for Stable HeterocyclesSignificance
Melting Point (Tm)DSCSharp endotherm, >150 °CIndicator of purity and lattice energy.
Enthalpy of Fusion (ΔHfus)DSCVariesRelated to the energy required to break the crystal lattice.
Onset of Decomposition (Td)TGA/DSC>200 °CThe temperature at which significant degradation begins.
Mass Loss at TdTGAVariesQuantifies the extent of decomposition.
Degradation ProductsHPLC, TGA-MS/FTIRMinimal to none under accelerated conditionsIdentification of degradation pathways and potential toxic impurities.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of experiments for assessing the thermodynamic stability of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde.

G cluster_0 Initial Characterization cluster_1 Thermal Analysis cluster_2 Isothermal Stability cluster_3 Data Synthesis & Reporting A Compound Synthesis & Purification (2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde) B Differential Scanning Calorimetry (DSC) - Melting Point (Tm) - Enthalpy of Fusion (ΔHfus) - Decomposition Exotherm A->B C Thermogravimetric Analysis (TGA) - Onset of Decomposition (Td) - Mass Loss Profile A->C E Accelerated Stability Studies (e.g., 40°C/75% RH, 60°C) A->E G Comprehensive Stability Report - Thermodynamic Parameters - Degradation Pathways - Shelf-life Prediction B->G D TGA-MS / TGA-FTIR - Identification of Gaseous  Degradation Products C->D D->G F Stability-Indicating HPLC Method - Purity Assessment - Quantitation of Degradants E->F F->G G cluster_0 Stress Conditions A 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde B Acidic Hydrolysis (e.g., 0.1 M HCl) A->B C Basic Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidative Stress (e.g., 3% H2O2) A->D E Photolytic Stress (ICH Q1B) A->E F Stability-Indicating HPLC Analysis - Separation of Degradants - Mass Balance Calculation B->F C->F D->F E->F G Degradant Identification (LC-MS/MS, NMR) F->G H Degradation Pathway Elucidation G->H

Caption: Forced degradation study workflow.

Conclusion

A thorough investigation of the thermodynamic stability of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde is a critical step in its development as a potential therapeutic agent. By employing a combination of thermal analysis techniques, isothermal stress testing, and forced degradation studies, a comprehensive stability profile can be established. This data is not only crucial for regulatory submissions but also provides invaluable insights for formulation development and ensuring the delivery of a safe and effective drug product. The methodologies outlined in this guide provide a robust framework for achieving this goal.

References

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]

  • Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. MDPI. Available at: [Link]

  • Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. MDPI. Available at: [Link]

  • Physicochemical properties of imidazo-pyridine protic ionic liquids. RSC Publishing. Available at: [Link]

  • Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Imidazo[1,2-a]pyridine, 2-Methyl- Properties, Synthesis, Uses & Safety. Pipzine Chemicals. Available at: [Link]

  • Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960. PubChem. Available at: [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org. Available at: [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. Available at: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Vilsmeier-Haack formylation conditions for 2-(dimethylamino)imidazo[1,2-a]pyridine

An In-Depth Guide to the Vilsmeier-Haack Formylation of 2-(dimethylamino)imidazo[1,2-a]pyridine Application Note & Protocol Abstract: This document provides a comprehensive technical guide for the Vilsmeier-Haack formyla...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Vilsmeier-Haack Formylation of 2-(dimethylamino)imidazo[1,2-a]pyridine

Application Note & Protocol

Abstract: This document provides a comprehensive technical guide for the Vilsmeier-Haack formylation of 2-(dimethylamino)imidazo[1,2-a]pyridine, yielding the key synthetic intermediate, 2-(dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its C3-formylated derivatives are versatile precursors for a wide array of more complex molecules.[1][2][3] This guide details the underlying reaction mechanism, offers a robust step-by-step protocol, and explains the critical causality behind each experimental choice to ensure procedural success and safety.

Introduction and Scientific Context

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃), to generate a highly electrophilic chloroiminium salt known as the Vilsmeier reagent.[7][8] This reagent is capable of reacting with activated aromatic systems, such as the imidazo[1,2-a]pyridine ring, to introduce a formyl (-CHO) group.

The substrate, 2-(dimethylamino)imidazo[1,2-a]pyridine, is a particularly electron-rich heterocycle. The potent electron-donating effect of the dimethylamino group at the C2 position, combined with the inherent electronic properties of the fused imidazole ring, strongly activates the C3 position towards electrophilic substitution. This makes the Vilsmeier-Haack reaction an exceptionally efficient and regioselective method for synthesizing the corresponding 3-carbaldehyde derivative.

Reaction Mechanism: From Reagents to Product

The Vilsmeier-Haack formylation proceeds through two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution reaction.

Formation of the Vilsmeier Reagent

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by a series of rearrangements and the elimination of a dichlorophosphate anion to generate the highly electrophilic N,N-dimethylchloroiminium ion, the active Vilsmeier reagent.[7][8][9]

Vilsmeier_Reagent_Formation cluster_0 Reagents cluster_1 Mechanism cluster_2 Product DMF DMF (N,N-Dimethylformamide) step1 Nucleophilic Attack: DMF oxygen attacks POCl₃ DMF->step1 POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->step1 step2 Intermediate Formation step1->step2 Forms adduct step3 Elimination step2->step3 Rearrangement Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) step3->Vilsmeier_Reagent Generates electrophile

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

Electrophilic Aromatic Substitution

The electron-rich C3 position of the 2-(dimethylamino)imidazo[1,2-a]pyridine attacks the electrophilic carbon of the Vilsmeier reagent. This step temporarily disrupts the aromaticity of the imidazo[1,2-a]pyridine ring. A subsequent deprotonation step restores aromaticity, leading to an iminium salt intermediate. This intermediate is stable until the final hydrolysis step during aqueous workup, which liberates the desired aldehyde product.[9][10][11]

Formylation_Mechanism Substrate 2-(dimethylamino)imidazo[1,2-a]pyridine Attack Electrophilic Attack (C3 attacks Vilsmeier Reagent) Substrate->Attack Vilsmeier Vilsmeier Reagent Vilsmeier->Attack Sigma Sigma Complex Intermediate (Aromaticity lost) Attack->Sigma Deprotonation Deprotonation (Aromaticity restored) Sigma->Deprotonation Iminium Iminium Salt Intermediate Deprotonation->Iminium Workup Aqueous Workup (Hydrolysis) Iminium->Workup Product 2-(dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde Workup->Product

Caption: Electrophilic attack and subsequent hydrolysis to yield the final aldehyde.

Experimental Protocol

This protocol details a standard laboratory-scale procedure for the formylation reaction.

Materials and Equipment
  • Reagents:

    • 2-(dimethylamino)imidazo[1,2-a]pyridine

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃), reagent grade

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium acetate solution

    • Deionized water

    • Saturated aqueous sodium chloride (Brine)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Ethyl acetate and Hexanes for chromatography

  • Equipment:

    • Three-neck round-bottom flask

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Thermometer

    • Inert atmosphere setup (Nitrogen or Argon)

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Flash chromatography system

Step-by-Step Procedure

A. Vilsmeier Reagent Preparation (In Situ)

  • Set up a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inlet for an inert atmosphere.

  • Under a gentle flow of nitrogen, add anhydrous DMF (3.0 eq.) to the flask.

  • Cool the flask to 0-5 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel to the stirred DMF over 20-30 minutes. Causality Note: This addition is exothermic; maintaining a low temperature is crucial to prevent degradation of the reagent and ensure controlled formation. The mixture may become thick and form a pale yellow or orange salt.[12]

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

B. Formylation Reaction 6. Dissolve 2-(dimethylamino)imidazo[1,2-a]pyridine (1.0 eq.) in a minimal amount of anhydrous dichloromethane (DCM). 7. Add the substrate solution dropwise to the cold, stirred Vilsmeier reagent suspension over 30 minutes. 8. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 60-70 °C.[10][13] 9. Maintain the reaction at this temperature for 2-4 hours. Self-Validation: Monitor the reaction's progress by TLC (e.g., 10% Methanol in DCM or 50% Ethyl Acetate in Hexanes) until the starting material is consumed.

C. Workup and Purification 10. Cool the reaction mixture back down to room temperature and then in an ice bath. 11. Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and water (approx. 10x the volume of the reaction mixture). 12. Critical Safety Step: Very slowly and carefully, add the reaction mixture dropwise to the ice-water slurry.[14] This "reverse quench" is highly exothermic due to the hydrolysis of excess POCl₃. Maintain a slow addition rate to keep the quench mixture temperature below 20 °C.[15] 13. Once the addition is complete, continue stirring for 30 minutes. 14. Carefully neutralize the acidic solution to a pH of 7-8 by the slow addition of a saturated aqueous sodium bicarbonate or sodium acetate solution.[14][15] Be cautious as gas (CO₂) may evolve if using bicarbonate. 15. Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3 x volume of the aqueous layer). 16. Combine the organic extracts and wash sequentially with water and then with a saturated brine solution.[14] 17. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 18. Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde.

Summary of Reaction Conditions
ParameterRecommended ValueRationale & Causality
Substrate 2-(dimethylamino)imidazo[1,2-a]pyridineElectron-rich heterocycle, activated at C3.
Reagents POCl₃ / DMFForms the highly electrophilic Vilsmeier reagent.[5][16]
Stoichiometry (POCl₃) 1.1 - 1.5 eq.A slight excess ensures complete conversion of DMF to the active reagent.
Stoichiometry (DMF) 3.0 - 5.0 eq. (or as solvent)Often used in excess to act as both reagent and solvent.
Temperature 0-5 °C (Reagent formation)60-80 °C (Reaction)Controls exothermicity during reagent formation; provides activation energy for formylation.[10]
Reaction Time 2 - 6 hoursDependent on temperature and substrate reactivity; monitor by TLC.
Workup Reverse quench into ice-water, followed by neutralization.Safely hydrolyzes excess POCl₃ and the iminium intermediate; allows for product extraction.[14]
Typical Yield 70 - 90%Highly efficient reaction due to the activated nature of the substrate.

Field-Proven Insights and Troubleshooting

  • Anhydrous Conditions are Paramount: POCl₃ reacts violently with water. Any moisture will quench the Vilsmeier reagent, reduce yield, and create hazardous byproducts (HCl and phosphoric acid).[14] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Order of Addition: Adding POCl₃ to cold DMF is the standard and safest procedure for generating the reagent.

  • Incomplete Reaction: If TLC analysis shows significant remaining starting material after the recommended reaction time, the temperature may be increased slightly (e.g., to 80-90 °C) or the reaction time extended.

  • Difficult Purification: The formation of colored byproducts, often due to overheating during workup, can complicate purification.[15] Adhering to strict temperature control during the quench and neutralization is the best preventative measure.

  • Alternative Reagents: While POCl₃ is most common, other reagents like oxalyl chloride or thionyl chloride can also be used with DMF to generate the Vilsmeier reagent, though conditions may need re-optimization.[17]

References

  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. [Link]

  • Applications of the Vilsmeier reaction in heterocyclic chemistry | Request PDF. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction Mechanism | Organic Chemistry - YouTube. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. [Link]

  • Reagent Chemistry - DMF/POCl3 (Vilsmeier Haack Reaction) - YouTube. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC. [Link]

  • Plausible mechanism of formylation of imidazo-pyridine ring - ResearchGate. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F. [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - MDPI. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - SCIRP. [Link]

  • Vilsmeier-Haack reaction - Name-Reaction.com. [Link]

  • Vilsmeier Haack Reaction : r/OrganicChemistry - Reddit. [Link]

  • p-DIMETHYLAMINOBENZALDEHYDE - Organic Syntheses Procedure. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. [Link]

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  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

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Application

Application Notes &amp; Protocols: 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde as a Versatile Precursor for the Synthesis of Biologically Active Schiff Bases

Introduction: The Strategic Convergence of Two Pharmacophores In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold stands out as a "privileged" heterocyclic system. This nitrogen-bridged fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Convergence of Two Pharmacophores

In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold stands out as a "privileged" heterocyclic system. This nitrogen-bridged fused ring is the core of numerous therapeutic agents, including the anxiolytic alpidem and the hypnotic zolpidem.[1][2] Its derivatives are renowned for a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3]

On a parallel track, Schiff bases, compounds characterized by the azomethine or imine (-C=N-) functional group, are celebrated for their synthetic accessibility and significant biological roles.[4][5] The imine linkage is critical for many biological reactions, and these compounds, along with their metal complexes, exhibit remarkable antibacterial, antifungal, and anticancer activities.[4][6][7]

This guide details the strategic use of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde as a pivotal precursor. By condensing this specialized aldehyde with various primary amines, researchers can generate novel molecular templates that synergistically combine the potent imidazo[1,2-a]pyridine nucleus with the versatile Schiff base linker. This approach opens a gateway to libraries of new chemical entities with significant potential for drug discovery and development.

The Precursor: Synthesis and Inherent Properties

The designated starting material, 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde, is not typically available off-the-shelf and requires a targeted synthesis. The most effective and widely adopted method for introducing a carbaldehyde group at the C-3 position of an imidazo[1,2-a]pyridine ring is the Vilsmeier-Haack reaction .[8]

2.1. Synthesis via Vilsmeier-Haack Formylation

The reaction proceeds by treating the parent 2-(Dimethylamino)imidazo[1,2-a]pyridine with the Vilsmeier reagent (a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)). The electron-donating dimethylamino group at the C-2 position activates the heterocyclic ring, directing the electrophilic Vilsmeier reagent to attack the electron-rich C-3 position, leading to formylation with good yield.[8]

Caption: Synthesis of the precursor via the Vilsmeier-Haack reaction.

Core Protocol: Schiff Base Synthesis

The formation of a Schiff base is a nucleophilic addition-elimination reaction. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the characteristic imine bond.[5][9]

3.1. General Mechanistic Pathway

The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[5]

Caption: General mechanism for acid-catalyzed Schiff base formation.

3.2. Recommended Experimental Procedure (Conventional Heating)

This protocol provides a robust and widely applicable method for synthesizing Schiff bases from the title precursor.

  • Materials & Reagents:

    • 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq)

    • Substituted primary amine (e.g., aniline, 4-chloroaniline, etc.) (1.0 - 1.1 eq)

    • Absolute Ethanol (or Methanol)

    • Glacial Acetic Acid (catalytic amount, 2-3 drops)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Step-by-Step Protocol:

    • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde in a minimal amount of absolute ethanol with stirring.

    • Amine Addition: To this solution, add 1.0-1.1 equivalents of the selected primary amine.

    • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step.[2][9]

    • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C for ethanol) for 2-6 hours.

    • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.

    • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate as a solid. If no precipitate forms, the volume of the solvent can be reduced under vacuum.

    • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.

    • Purification: For higher purity, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/DMF mixture.

    • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (40-50°C).

3.3. Alternative Protocol: Microwave-Assisted Synthesis

Microwave irradiation offers a green and efficient alternative, often leading to higher yields in significantly shorter reaction times.[10]

  • Key Modifications:

    • Solvent: Polyethylene glycol (PEG-400) can be used as a green solvent and energy transfer medium.[10]

    • Apparatus: Use a dedicated microwave synthesis reactor.

    • Conditions: Mix the aldehyde (1.0 eq) and amine (1.0 eq) in a microwave vial with a small amount of PEG-400. Irradiate at a set temperature (e.g., 100-120°C) for 5-15 minutes.

    • Work-up: After cooling, add water to the mixture to precipitate the product, which can then be filtered, washed, and recrystallized.

Experimental Workflow & Product Characterization

A systematic workflow ensures reproducibility and validates the successful synthesis of the target compound.

Caption: Standard workflow for synthesis and characterization.

4.1. Characterization Data

The structure of the newly synthesized Schiff bases must be confirmed using standard spectroscopic techniques.

TechniquePrecursor (Aldehyde)Schiff Base ProductRationale of Change
FT-IR (cm⁻¹)Strong C=O stretch at ~1640-1670 cm⁻¹[8]C=O peak disappears. Emergence of a C=N (imine) stretch at ~1610-1625 cm⁻¹[9]Confirms the conversion of the aldehyde carbonyl group to the imine group.
¹H NMR (δ, ppm)Aldehydic proton (-CHO) singlet at ~9.5-10.5 ppmAldehydic proton signal disappears. Emergence of an azomethine proton (-CH=N-) singlet at ~8.5-9.5 ppm.Direct evidence of the formation of the azomethine linkage.
¹³C NMR (δ, ppm)Carbonyl carbon signal at ~180-190 ppmCarbonyl signal disappears. Azomethine carbon signal appears at ~150-160 ppm.Confirms the structural change at the carbon backbone.
Mass Spec. (m/z)[M+H]⁺ corresponding to the aldehyde's molecular weight.[M+H]⁺ corresponding to the calculated molecular weight of the Schiff base product.Confirms the expected molecular formula of the final product.

Applications in Drug Discovery

The fusion of the imidazo[1,2-a]pyridine core with the Schiff base linker has yielded compounds with a wide array of promising biological activities. Researchers can leverage this synthetic strategy to explore several therapeutic areas:

  • Antimicrobial Agents: Many Schiff bases derived from heterocyclic aldehydes show potent activity against various strains of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[2][4][11] The mechanism often involves the azomethine nitrogen coordinating with metal ions in essential microbial enzymes, disrupting their function.[6]

  • Anticancer Activity: The imidazo[1,2-a]pyridine nucleus is a known pharmacophore in oncology research.[11] Schiff bases derived from this core have demonstrated significant cytotoxic effects against various cancer cell lines, such as lung cancer (A549) and breast cancer.[7][11]

  • Anti-inflammatory Agents: Certain derivatives have shown promising in vivo anti-inflammatory activity, comparable to standard drugs like diclofenac.[3] This activity is often linked to the inhibition of inflammatory enzymes like cyclooxygenases (COX).

  • Coordination Chemistry: The imine nitrogen and the nitrogen atoms within the imidazo[1,2-a]pyridine ring make these Schiff bases excellent polydentate ligands for creating novel metal complexes.[6][12] These metal complexes can possess enhanced biological activity compared to the free ligands.[6]

References

  • Jadhav, S. R., Gurav, S. S., Yasin, H., Nagpal, P., & Mali, S. N. (2024). Imidazo[1,2-a]pyridine-appended chalcone and Schiff base conjugates: Synthetic, spectrophotometric, biological, and computational aspects. Chemical Physics Impact, 9, 100694. [Link]

  • Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Manjunatha, K., et al. (n.d.). SYNTHESIS AND ANTIMICROBIAL SCREENING OF SCHIFF'S BASES OF IMIDAZO [1,2-a] PYRIDINE. TSI Journals. [Link]

  • Sikender, M., et al. (2017). Synthesis, Characterization of Some Novel Schiff bases Derived from Imidazo [1, 2-a] pyridines for Anti-inflammatory and Antibacterial Activities. American Journal of PharmTech Research. [Link]

  • Jadhav, S. R., et al. (2024). Imidazo[1,2-a]pyridine-appended chalcone and Schiff base conjugates: Synthetic, spectrophotometric, biological, and computational aspects. Scilit. [Link]

  • Prakash, A., et al. (n.d.). Application of Schiff bases and their metal complexes-A Review. IJCPS. [Link]

  • Sikender, M., et al. (2017). Synthesis, Characterization of Some Novel Schiff bases Derived from Imidazo [1, 2-a] pyridines for Anti-inflammatory and Antibacterial Activities. Academia.edu. [Link]

  • Sharma, K., & Singh, R. (2022). Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. IntechOpen. [Link]

  • Atif, S., et al. (n.d.). Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach. ResearchGate. [Link]

  • Pop, R.-I., et al. (2022). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. MDPI. [Link]

  • Babu, V. H., et al. (n.d.). Synthesis and biological evaluation of 2, 4-thiazolidinedione incorporated imidazo[1, 2-a] pyridines. Der Pharma Chemica. [Link]

  • Ali, O., et al. (2022). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. PMC. [Link]

  • Al-Masoudi, A. A. M., et al. (n.d.). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. Der Pharma Chemica. [Link]

  • Unknown. (n.d.). Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Atmiya University. [Link]

  • Unknown. (n.d.). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E). ACS Publications. [Link]

  • Dey, S., & Saikia, P. (2024). Applications of metal complexes of Schiff bases-A Review. TIJER.org. [Link]

Sources

Method

Application Note: Reductive Amination Protocols for 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in antiviral, antibacterial, and anticancer agents, as well as marketed therapeutics like zolpidem and alpidem[1]. The functionalization of this core at the C3 position via a carbaldehyde intermediate is a critical pathway for synthesizing complex kinase inhibitors and receptor antagonists[2].

However, the specific substrate 2-(dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde presents unique electronic challenges. The C2-dimethylamino group acts as a strong electron-donating group (EDG), pushing electron density into the fused bicyclic system. This resonance delocalization significantly dampens the electrophilicity of the C3-carbonyl carbon, making standard imine formation sluggish. Consequently, reductive amination protocols must be carefully calibrated to prevent the premature reduction of the unreacted aldehyde to its corresponding C3-hydroxymethyl byproduct[3].

To overcome this, the choice of reducing agent and solvent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are preferred over sodium borohydride (NaBH₄) because they are stable in mildly acidic conditions and selectively reduce the protonated iminium ion over the free aldehyde[3][4].

Reaction Pathway & Mechanism

The transformation proceeds via a two-step cascade: nucleophilic attack of the amine to form a hemiaminal, followed by acid-catalyzed dehydration to an electrophilic iminium ion, which is subsequently trapped by a hydride source.

ReactionMechanism A 2-(Dimethylamino)... 3-carbaldehyde C Hemiaminal Intermediate A->C + Amine B Amine (R-NH2) B->C D Iminium Ion (Electrophile) C->D - H2O (H+ cat.) E Target Amine Product D->E NaBH(OAc)3 Reduction

Mechanistic pathway of reductive amination via an iminium ion intermediate.

Experimental Design & Optimization Data

Because of the deactivated nature of the 3-carbaldehyde, reaction conditions must be tailored to the nucleophilicity of the reacting amine. The table below summarizes the optimization data, demonstrating the causality behind reagent selection.

EntryAmine TypeSolventReducing AgentAdditiveTime (h)Yield (%)
1Aliphatic (2°)DCMNaBH(OAc)₃None1645
2Aliphatic (2°)DCENaBH(OAc)₃AcOH (1.2 eq)1288
3Aliphatic (1°)MeOHNaBH₃CNAcOH (cat.)1282
4Aromatic (1°)DCENaBH(OAc)₃AcOH (1.2 eq)2415
5Aromatic (1°)THFNaBH₃CNTi(OPr-i)₄1676

Data Summary: Aliphatic amines perform optimally under standard acid-catalyzed conditions (Entry 2), whereas weakly nucleophilic aromatic amines (anilines) require strong Lewis acid mediation to force imine formation prior to reduction (Entry 5).

Detailed Methodologies

Protocol A: Standard Reductive Amination (For Aliphatic Amines)

This protocol is optimized for primary and secondary aliphatic amines.

Reagents:

  • 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq)

  • Aliphatic Amine (1.2 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • Glacial Acetic Acid, AcOH (1.2 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried flask under nitrogen, dissolve the aldehyde and the amine in anhydrous DCE. Add glacial acetic acid. Stir at room temperature for 2 hours.

    • Causality: Acetic acid protonates the hemiaminal intermediate, facilitating water elimination to form the reactive iminium ion. DCE is preferred over DCM due to its higher boiling point and superior solvation of polar intermediates.

  • Hydride Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ portionwise over 10 minutes.

    • Causality: NaBH(OAc)₃ is a mild, acid-stable hydride source. Cooling to 0 °C controls the exothermic hydride transfer and minimizes the off-target reduction of any remaining free aldehyde[3].

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 10–12 hours.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient of 0–10% Methanol in DCM with 1% Et₃N).

Protocol B: Lewis Acid-Mediated Reductive Amination (For Anilines)

This protocol is required for sterically hindered or weakly nucleophilic aromatic amines.

Reagents:

  • Aldehyde Substrate (1.0 eq)

  • Aromatic Amine (1.2 eq)

  • Titanium(IV) isopropoxide, Ti(OPr-i)₄ (2.0 eq)

  • Sodium cyanoborohydride, NaBH₃CN (1.5 eq)

  • Anhydrous THF (0.2 M)

Step-by-Step Procedure:

  • Imine Pre-formation: Combine the aldehyde, amine, and Ti(OPr-i)₄ in anhydrous THF. Stir at room temperature for 12 hours.

    • Causality: Titanium(IV) isopropoxide acts as a powerful Lewis acid and water scavenger, forcing the thermodynamically unfavorable imine condensation to completion for deactivated amines.

  • Reduction: Add NaBH₃CN in a single portion and stir for an additional 4 hours.

    • Causality: Sodium cyanoborohydride is highly effective in the presence of Lewis acids and smoothly reduces the pre-formed titanium-imine complex[4].

  • Workup: Quench with 1M aqueous NaOH to precipitate titanium salts. Filter through a pad of Celite, washing with EtOAc. Separate the organic layer, dry, and purify as in Protocol A.

ProtocolWorkflow S1 Step 1: Imine Formation Aldehyde + Amine + AcOH in DCE S2 Step 2: Hydride Reduction Add NaBH(OAc)3 at 0 °C ➔ RT S1->S2 S3 Step 3: Reaction Quench Sat. NaHCO3 (Aqueous Workup) S2->S3 S4 Step 4: Organic Extraction DCM Extraction & Brine Wash S3->S4 S5 Step 5: Purification Flash Chromatography (DCM/MeOH) S4->S5

Workflow for the reductive amination of imidazo[1,2-a]pyridine-3-carbaldehydes.

Self-Validating System & Analytical Checkpoints

To ensure this protocol operates as a self-validating system, researchers must utilize LC-MS tracking rather than relying solely on Thin Layer Chromatography (TLC). The highly polar, basic nature of the resulting C3-aminomethyl imidazo[1,2-a]pyridines causes severe streaking on standard unmodified silica gel, leading to false negatives for reaction completion.

Validation Checkpoint (In-Process): Pull a 10 µL reaction aliquot at the 2-hour mark (post-hydride addition), dilute in 100 µL MeOH, and analyze via LC-MS.

  • Success Indicator: Complete disappearance of the aldehyde mass [M+H]⁺ (m/z 190) and the appearance of the target product mass.

  • Failure Mode: Appearance of the C3-hydroxymethyl byproduct mass (m/z 192). This indicates that the hydride reduction outpaced iminium formation. If this occurs, the amine is too unreactive for Protocol A, dictating an immediate shift to Protocol B for future batches.

Final Product Validation (¹H NMR): The defining feature of successful reductive amination is the disappearance of the characteristic aldehyde proton singlet (typically observed at δ 9.80–10.20 ppm) and the emergence of a new methylene (-CH₂-) singlet at δ 3.80–4.20 ppm, corresponding to the newly formed C3-aminomethyl bridge.

References

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience.1

  • 3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol - Vulcanchem. 2

  • US20200339586A1 - Compounds And Their Use As Inhibitors Of N-Myristoyl Transferase - Google Patents.4

  • Kilogram-Scale Synthesis of the CXCR4 Antagonist GSK812397 - Organic Process Research & Development - ACS Publications.3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Vilsmeier-Haack Formylation of Imidazo[1,2-a]pyridines

Welcome to the Advanced Technical Support Center. The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in blockbuster therapeutics like zolpidem and minodronic acid[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in blockbuster therapeutics like zolpidem and minodronic acid[1]. Functionalizing this core via the Vilsmeier-Haack reaction to yield imidazo[1,2-a]pyridine-3-carbaldehydes is a critical, yet frequently problematic, synthetic step[2].

As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Here, we prioritize mechanistic causality and self-validating workflows to help you rescue failing yields, prevent product degradation, and optimize your scale-up campaigns.

Mechanistic Causality & Regioselectivity

The Vilsmeier-Haack reaction relies on the in situ generation of a highly electrophilic chloroiminium salt (the Vilsmeier reagent) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[3]. When an imidazo[1,2-a]pyridine is introduced, electrophilic aromatic substitution occurs almost exclusively at the C-3 position[2]. This regioselectivity is dictated by the enamine-like character of the bridgehead nitrogen, which funnels electron density to C-3, making it the highest HOMO coefficient site on the bicyclic system[4].

Experimental Workflow Visualization

VH_Workflow A 1. Reagent Prep (POCl3 + DMF, 0-5 °C) B 2. Substrate Addition (Imidazo[1,2-a]pyridine) A->B Dropwise < 5 °C C 3. Electrophilic Attack (Heating, 80-90 °C) B->C Stir & Heat D 4. Hydrolysis (Ice + Na2CO3, pH 7-8) C->D Cool to RT Quench E 5. Isolation (DCM Extraction) D->E Phase Separation

Workflow for the Vilsmeier-Haack formylation of imidazo[1,2-a]pyridines.

Self-Validating Experimental Protocol

Validated for the synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (3 mmol scale)[5].

Step 1: Reagent Preparation (The Electrophile)

  • Action: In a flame-dried round-bottom flask under an inert argon atmosphere, cool 8 mL of anhydrous DMF to 0–5 °C using an ice-water bath. Add 11 mL of POCl₃ dropwise over 15–20 minutes.

  • Causality & Validation: The reaction between DMF and POCl₃ is highly exothermic. Dropwise addition prevents the thermal decomposition of the Vilsmeier reagent into dimethylamine, which causes tarring[6].

  • Self-Validation Checkpoint: Look for the formation of a pale-yellow/white viscous complex in the flask. If the solution turns dark brown immediately, your temperature was too high, and the reagent has degraded.

Step 2: Substrate Addition

  • Action: Dissolve 3 mmol of 2-phenylimidazo[1,2-a]pyridine in a minimal volume of anhydrous chloroform (CHCl₃) or additional DMF. Add this solution dropwise to the cold Vilsmeier reagent, strictly maintaining the internal temperature below 5 °C[5].

Step 3: Electrophilic Aromatic Substitution

  • Action: Remove the ice bath. Attach a reflux condenser and heat the mixture to 80–90 °C for 4–6 hours[5].

  • Causality: While the C-3 position is electron-rich[2], the bulky chloroiminium ion requires thermal energy to overcome the steric activation energy barrier for substitution.

Step 4: Hydrolysis & Neutralization (Critical Step)

  • Action: Cool the reaction to room temperature, then pour it slowly over 20 g of crushed ice with vigorous stirring[6]. Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH reaches 7–8[3].

  • Causality & Validation: The iminium intermediate must be hydrolyzed to yield the final aldehyde[4].

  • Self-Validation Checkpoint: Test the aqueous layer with pH paper. If the pH is < 6, the basic imidazopyridine nitrogen remains protonated. This makes your product highly water-soluble, causing massive yield loss during organic extraction[3].

Step 5: Isolation

  • Action: Extract the neutralized aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[5].

Troubleshooting Guides & FAQs

Q1: My reaction is yielding a dark, tarry residue instead of a clean product. What went wrong? A: Tarry residues typically result from the thermal decomposition of the Vilsmeier reagent[6]. If POCl₃ is added to DMF too rapidly without adequate cooling (0–5 °C), the localized exothermic reaction causes DMF to decompose into dimethylamine. This byproduct polymerizes and forms dark impurities. Solution: Always use an ice bath during the addition phase, ensure the POCl₃ is added dropwise, and verify the quality/dryness of your DMF.

Q2: I am observing unreacted starting material even after 12 hours of heating. How can I drive the reaction to completion? A: The reactivity of the imidazo[1,2-a]pyridine core is highly dependent on its substituents. Electron-withdrawing groups (EWGs) (e.g., -NO₂, -CF₃, or halogens) on the pyridine ring (C-5 to C-8) or at C-2 severely deactivate the core[5]. Solution: Increase the equivalents of the Vilsmeier reagent (up to 3-5 eq) and elevate the temperature to 90 °C. Alternatively, microwave-assisted protocols using PEG-400 as a green solvent have been shown to force sluggish substrates to completion in under 30 minutes[7].

Q3: My product yield is extremely low after the aqueous workup, but TLC of the crude reaction mixture showed high conversion. Where did my product go? A: Imidazo[1,2-a]pyridines contain a basic bridgehead nitrogen atom. If the aqueous quench is too acidic (pH < 5), the product becomes protonated and highly water-soluble, remaining trapped in the aqueous layer during organic extraction[3]. Solution: Carefully monitor the pH during the quench. Use a mild base like saturated Na₂CO₃ or sodium acetate to bring the pH strictly to 7–8 before extracting with dichloromethane. Do not use strong bases like NaOH, as they can trigger aldol condensations or degrade the newly formed aldehyde.

Quantitative Optimization Data

The following table summarizes empirical optimization parameters for the formylation of standard imidazo[1,2-a]pyridine substrates:

POCl₃ (equiv)DMF (equiv)Temp (°C)Time (h)Yield (%)Scientific Observation
1.22.02512< 20Sluggish kinetics; incomplete electrophilic attack.
2.05.060855Moderate conversion; iminium intermediate stable but slow to form.
3.0 Solvent 80-90 4-6 85-92 Optimal thermodynamic conditions for C-3 formylation [5].
5.0Solvent>100240Substrate degradation; DMF decomposes to dimethylamine (tar)[6].
1.5PEG-40090 (MW)0.2590-95Microwave irradiation accelerates kinetics without tar formation[7].

References

  • Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400 Source: Polycyclic Aromatic Compounds (Taylor & Francis) URL:[Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: RSC Advances (PMC / NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical challenges associated with isolating and purifying 2-(dimethylamino)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical challenges associated with isolating and purifying 2-(dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde.

Physicochemical Profiling & Causality (The "Why")

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif widely utilized in the development of therapeutics such as zolpidem and alpidem[1]. The introduction of a 3-carbaldehyde group—typically via Vilsmeier-Haack formylation using POCl₃ and DMF[2]—provides a versatile electrophilic handle for downstream synthesis.

However, the specific presence of a 2-(dimethylamino) substituent fundamentally alters the molecule's physicochemical profile. The tertiary amine significantly increases the basicity and polarity of the core. This dual functionality (an electrophilic aldehyde and a basic amine) dictates the necessity for precise pH control during aqueous workup and requires specialized solvent systems to prevent silica tailing during chromatography and "oiling out" during recrystallization.

Purification Decision Workflow

PurificationWorkflow Crude Crude 2-(Dimethylamino)imidazo [1,2-a]pyridine-3-carbaldehyde Aqueous Aqueous Workup (Neutralize to pH 7.5-8.0) Crude->Aqueous Extract DCM Extraction & Concentration Aqueous->Extract Decision Purity Check (TLC/LCMS) Extract->Decision Chroma Silica Gel Chromatography (EtOAc/Hexane + 1% Et3N) Decision->Chroma < 85% Pure Recryst Two-Solvent Recrystallization (EtOH / H2O) Decision->Recryst > 85% Pure Chroma->Recryst Polishing Step Pure Pure Crystalline Product (>98% Purity) Recryst->Pure

Workflow for the purification and recrystallization of imidazo[1,2-a]pyridine-3-carbaldehydes.

Troubleshooting Guides & FAQs

Q1: During aqueous workup after Vilsmeier-Haack formylation, my product yield is extremely low. What is happening? A1: The Vilsmeier-Haack reaction generates acidic byproducts upon quenching. Because the 2-(dimethylamino) group is highly basic, the target molecule will protonate to form a water-soluble iminium/ammonium salt if the aqueous phase remains acidic. Causality & Solution: You must carefully neutralize the aqueous phase to pH 7.5–8.0 using a saturated solution of sodium carbonate (Na₂CO₃) before extraction with dichloromethane (DCM)[2]. Avoid over-basification (pH > 10), which can cause emulsion formation or degrade the reactive carbaldehyde.

Q2: I am experiencing severe tailing on silica gel TLC and column chromatography. How do I resolve this? A2: Tailing is caused by the strong hydrogen-bonding and acid-base interactions between the basic 2-(dimethylamino) nitrogen and the acidic silanol groups on the silica gel stationary phase. Causality & Solution: To disrupt this interaction, the silica must be deactivated. Slurry your silica gel in the starting eluent containing 1–2% triethylamine (Et₃N). Maintaining 1% Et₃N in your mobile phase ensures the silanol sites remain dynamically blocked, allowing the product to elute as a sharp, concentrated band.

Q3: When attempting recrystallization, the compound "oils out" as a viscous syrup instead of forming crystals. What is the optimal solvent system? A3: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. The 2-(dimethylamino) group lowers the melting point and increases solubility in polar organic solvents compared to simpler analogs. Causality & Solution: A two-solvent system is required. Aqueous ethanol (EtOH/H₂O) is highly effective for imidazo[1,2-a]pyridine-3-carbaldehydes[3][4]. The product is dissolved in a minimal amount of hot ethanol (the good solvent), and water (the anti-solvent) is added dropwise until slight turbidity is reached. The high polarity of the water forces the hydrophobic core to aggregate, while the ethanol keeps the dimethylamino group solvated just enough to allow ordered crystal lattice formation.

Self-Validating Experimental Protocols

Protocol A: Amine-Deactivated Silica Gel Chromatography
  • Preparation : Prepare a mobile phase of Hexane/Ethyl Acetate (e.g., 7:3 v/v) and add 1% v/v Triethylamine (Et₃N).

  • Column Packing : Slurry the silica gel (230-400 mesh) in the Et₃N-modified mobile phase and pack the column. The Et₃N neutralizes acidic silanol sites.

  • Loading : Dissolve the crude 2-(dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde in a minimal volume of DCM and load it evenly onto the silica bed.

  • Elution : Elute using the modified mobile phase. Monitor fractions via TLC (UV 254 nm). The product should elute as a distinct, non-tailing spot.

  • Validation : Concentrate the product fractions under reduced pressure. A successful chromatography step will yield a solid or foam that is >90% pure by LCMS, confirming the removal of baseline impurities.

Protocol B: Two-Solvent Recrystallization (Ethanol/Water)
  • Dissolution : Place the semi-pure product in a round-bottom flask. Add a minimal amount of boiling ethanol (approx. 3-5 mL per gram of product) until complete dissolution is achieved[3].

  • Anti-Solvent Addition : While maintaining the solution at a gentle reflux, add distilled water dropwise until the solution becomes faintly turbid (cloud point)[4].

  • Clarification : Add 1-2 drops of hot ethanol to clear the turbidity, creating a critically saturated solution.

  • Crystallization : Remove the flask from the heat source and allow it to cool to room temperature undisturbed. Once ambient temperature is reached, transfer to an ice bath (0-5 °C) for 2 hours to maximize yield.

  • Validation : Filter the resulting crystals under vacuum, wash with ice-cold 10% aqueous ethanol, and dry in a vacuum desiccator. The formation of distinct, free-flowing crystals (rather than a syrup) self-validates that the correct solvent ratio and cooling gradient were achieved.

Quantitative Solvent Data

Solvent / ReagentRole in WorkflowPolarity IndexBoiling Point (°C)Expected Recovery / Yield
Dichloromethane (DCM) Primary Extraction[2]3.139.6>95% (Crude mass)
Hexane / EtOAc (7:3) + 1% Et₃N Chromatography Mobile Phase~1.5~65.080–85% (Semi-pure)
Ethanol (100%) Recrystallization (Good Solvent)[3]5.278.4N/A (Used for dissolution)
Water Recrystallization (Anti-Solvent)[4]9.0100.070–75% (Final pure crystals)

References

  • Title: Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources Source: ACS Publications (acs.org) URL: [Link]

  • Title: Synthesis and biological evaluation of 2, 4-thiazolidinedione incorporated imidazo[1, 2-a] pyridines Source: Der Pharma Chemica (derpharmachemica.com) URL: [Link]

  • Title: Synthesis, Characterization of Some Novel Schiff bases Derived from Imidazo [1, 2-a] pyridines for Anti-inflammatory and Antibacterial Activities Source: American Journal of PharmTech Research (ajptr.com) URL: [Link]

Sources

Troubleshooting

Resolving solubility issues of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde in organic solvents

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the specific physicochemical challenges of handling 2-(Dimethylamino)imidazo[1,2-a]pyridin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the specific physicochemical challenges of handling 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde. Rather than providing generic advice, this guide deconstructs the thermodynamic and structural causality behind the molecule's behavior in organic solvents, providing self-validating protocols to ensure experimental integrity.

Mechanistic Overview: The Causality of Insolubility

To troubleshoot solubility, one must first understand the molecular architecture. The 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde molecule presents a unique "push-pull" electronic system:

  • The Imidazopyridine Core: This highly planar, aromatic bicyclic system promotes strong intermolecular π−π stacking in the solid state, increasing the crystal lattice energy and resisting dissolution[1].

  • The 3-Carbaldehyde Group: Acts as a strong electron-withdrawing group and hydrogen-bond acceptor, creating a significant molecular dipole.

  • The 2-Dimethylamino Group: Acts as an electron-donating group. While it adds some steric bulk that slightly disrupts π -stacking, it significantly increases the lipophilicity and basicity of the molecule.

The Solubility Paradox: In non-polar solvents (e.g., hexanes, toluene), the strong dipole-dipole interactions between the aldehyde groups of adjacent molecules overpower the weak solute-solvent interactions, leading to insolubility[1]. Conversely, in highly polar protic solvents (like water), the hydrophobic nature of the core dominates, causing rapid precipitation[2]. The optimal thermodynamic environment requires polar aprotic solvents (e.g., DCM, DMSO, DMF) that can solvate the dipole without being repelled by the hydrophobic core[3].

Diagnostic Troubleshooting Logic

When encountering a solubility failure, use the following decision matrix to identify the mechanistic workaround.

SolubilizationLogic Start Solubility Issue: 2-(Dimethylamino)imidazo[1,2-a] pyridine-3-carbaldehyde SolventCheck Identify Target Solvent Polarity Start->SolventCheck NonPolar Non-Polar (Hexane, Toluene) SolventCheck->NonPolar PolarAprotic Polar Aprotic (DCM, DMSO, DMF) SolventCheck->PolarAprotic PolarProtic Polar Protic (MeOH, EtOH, H2O) SolventCheck->PolarProtic ActionNP Add Halogenated Co-solvent (10% DCM) NonPolar->ActionNP ActionPA Thermal Agitation (40°C) + Sonication PolarAprotic->ActionPA ActionPP Protonation Strategy (0.1% TFA / HCl) PolarProtic->ActionPP Success Complete Solubilization ActionNP->Success ActionPA->Success Fail Persistent Turbidity ActionPA->Fail If Conc. > 50 mM ActionPP->Success Fail->ActionPP Switch to salt form

Diagnostic logic tree for troubleshooting imidazopyridine solubility across different solvent classes.

Frequently Asked Questions (FAQs)

Q1: Why does my compound crash out when transitioning from dichloromethane (DCM) to hexanes during column chromatography? A1: This is a classic polarity mismatch. DCM ( ε=8.93 ) effectively solvates the molecule's dipole and disrupts π−π stacking. Hexane ( ε=1.89 ) cannot support these interactions[1]. When the hexane ratio increases on the column, the compound's lattice energy overtakes the solvation energy, causing on-column precipitation. Fix: Transition to a DCM/Methanol or Ethyl Acetate/Hexane gradient. Ethyl acetate provides a carbonyl oxygen that acts as a hydrogen bond acceptor, maintaining solvation better than pure alkanes.

Q2: How can I prepare a 50 mM stock solution in DMSO for in vitro assays without the compound precipitating upon aqueous dilution? A2: Direct dilution of a highly concentrated DMSO stock into aqueous media causes "solvent shock." The rapid diffusion of DMSO into water leaves the hydrophobic imidazopyridine core exposed, leading to instantaneous micro-precipitation[4]. Fix: Implement a step-wise dilution using a surfactant cascade. Pre-dilute the DMSO stock with 5-10% PEG-400 or Tween-80 before introducing it to the aqueous buffer. This creates micellar structures that shield the hydrophobic core[3].

Q3: The compound is stubbornly insoluble in standard alcohols (EtOH/MeOH) during recrystallization. What is the mechanistic workaround? A3: While polar protic solvents can theoretically hydrogen-bond with the 3-carbaldehyde group, the bulky 2-dimethylamino group and the hydrophobic core restrict solvent access[2]. Fix: Exploit the basicity of the imidazo[1,2-a]pyridine nitrogen and the dimethylamino group. Adding a stoichiometric trace of an acid (e.g., 0.1% v/v Trifluoroacetic acid or HBr) will protonate the basic nitrogens, converting the free base into a highly polar salt[4]. This drastically lowers the lattice energy and forces dissolution in protic solvents.

Quantitative Solubility Profile

The following table synthesizes the expected solubility behavior based on dielectric constants and structural interactions, providing a baseline for solvent selection.

SolventDielectric Constant ( ε )Solubility ClassMechanistic InteractionRecommended Application
n-Hexane 1.89InsolubleCannot disrupt dipole/ π -stackingAnti-solvent for controlled precipitation
Toluene 2.38Poorly SolubleWeak π -solvationNot recommended
Dichloromethane 8.93Highly SolubleStrong dipole coordinationPrimary extraction / Chromatography
Ethyl Acetate 6.02SolubleH-bond acceptor for coreRoutine organic synthesis / TLC
Methanol 32.7Moderately SolubleProtic interference with coreRecrystallization (requires heat)
DMSO 46.7Highly SolubleOptimal dipole/hydrophobic balanceBiological assay stock solutions
Water (pH 7.4) 80.1InsolubleHydrophobic rejectionRequires salt formation or surfactants

Self-Validating Experimental Protocols

To ensure that your compound is completely solvated and not merely suspended as micro-aggregates (which will ruin biological assays and yield false-negative NMR spectra), follow this self-validating workflow.

PrepWorkflow Weigh Weigh Compound AddSolvent Add Primary Solvent (DMSO) Weigh->AddSolvent Vortex Vortex & Sonicate (15m) AddSolvent->Vortex Assess Visual & UV-Vis Assessment Vortex->Assess Filter Sterile Filter (0.22 µm PTFE) Assess->Filter Clear solution CoSolvent Add Surfactant (Tween-80) Assess->CoSolvent Turbid/Precipitate CoSolvent->Vortex

Step-by-step experimental workflow for preparing and validating high-concentration stock solutions.

Protocol: Preparation and Validation of 50 mM in vitro Stock Solutions

Step 1: Gravimetric Preparation Weigh the required mass of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde into a glass vial. Avoid plastics initially, as static charge can cause the dry powder to disperse.

Step 2: Primary Solvation Add anhydrous, spectroscopic-grade DMSO[1]. For a 50 mM solution, calculate the volume based on the exact molecular weight.

Step 3: Thermal Agitation Vortex for 60 seconds. Transfer to a heated ultrasonic bath set to 40°C. Sonicate for 15 minutes. Causality: Sonication provides the kinetic energy required to overcome the initial activation barrier of the crystal lattice, while mild heat increases thermodynamic solubility.

Step 4: The Self-Validating Step (Crucial) Do not rely on visual clarity alone, as micro-aggregates are invisible to the naked eye.

  • Centrifuge the solution at 10,000 x g for 10 minutes.

  • Carefully extract an aliquot from the top 10% of the supernatant.

  • Perform a serial dilution (e.g., 1:10, 1:100) in DMSO and measure the UV-Vis absorbance at the compound's λmax​ (typically ~320-350 nm for the imidazopyridine core).

  • Validation: If the absorbance scales exactly linearly according to the Beer-Lambert Law, and no pellet is visible at the bottom of the centrifuge tube, true solvation is achieved. If the absorbance drops non-linearly, micro-aggregates were present and pelleted out. You must return to Step 3 and add a co-solvent.

Step 5: Filtration Pass the validated solution through a 0.22 µm PTFE syringe filter. Do not use Nylon or PES filters, as they can bind hydrophobic aromatic compounds, reducing your actual stock concentration.

References

  • Source: pipzine-chem.
  • Source: acs.
  • Title: Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis (Alternative Link)
  • Source: acs.

Sources

Optimization

Technical Support Center: Handling and Preserving Imidazo[1,2-a]pyridine-3-carbaldehydes

Welcome to the Technical Support Center for imidazo[1,2-a]pyridine derivatives. Imidazo[1,2-a]pyridine-3-carbaldehydes are privileged scaffolds in medicinal chemistry, serving as critical intermediates for antiviral agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for imidazo[1,2-a]pyridine derivatives. Imidazo[1,2-a]pyridine-3-carbaldehydes are privileged scaffolds in medicinal chemistry, serving as critical intermediates for antiviral agents, anti-tuberculosis drugs, and GABA_A receptor agonists (e.g., zolpidem analogues)[1][2].

Despite their synthetic utility, researchers frequently encounter significant yield losses due to the inherent instability of the C-3 formyl group. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent the oxidation and subsequent degradation of these sensitive intermediates.

Troubleshooting Guide & FAQs

Q1: My imidazo[1,2-a]pyridine-3-carbaldehyde sample degraded into an unsubstituted imidazo[1,2-a]pyridine during storage. What happened? Mechanistic Causality: Your compound underwent a two-step degradation process: auto-oxidation followed by spontaneous decarboxylation. Aldehydes are highly susceptible to aerobic auto-oxidation, a radical-chain mechanism initiated by ambient light or trace transition metals. This process forms an acyl radical, which reacts with molecular oxygen ( O2​ ) to form a peracid, ultimately converting the aldehyde into a carboxylic acid[3][4]. Crucially, imidazo[1,2-a]pyridine-3-carboxylic acids are thermodynamically unstable. The electron-rich nature of the fused bicyclic system facilitates rapid self-decarboxylation, stripping the functional group from the C-3 position entirely[1].

Q2: How can I prevent auto-oxidation during routine handling and long-term storage? Solution: You must break the radical chain reaction and eliminate oxygen exposure.

  • Atmosphere: Always flush vials with ultra-pure Argon or Nitrogen.

  • Temperature: Store at -20 °C to kinetically slow down any oxidative degradation.

  • Light: Use amber glass vials. Photons can homolytically cleave weak bonds, initiating the acyl radical cascade.

  • Additives (In Solution): If the aldehyde must be kept in solution, adding a catalytic amount of a radical scavenger like TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) can trap acyl radicals and halt auto-oxidation[5][6].

Q3: I am performing a multi-step synthesis, and the aldehyde degrades during basic workups or transition-metal catalyzed cross-couplings. How do I protect it? Solution: The aldehyde must be masked. The most robust strategy is converting the formyl group into a cyclic acetal (e.g., using ethylene glycol and a catalytic acid like p -TsOH). Acetals are highly stable to basic conditions, nucleophiles, and most transition-metal catalyzed reactions (like Suzuki or Sonogashira couplings). The protection is easily reversed using mild aqueous acid once the harsh synthetic steps are complete.

Pathway Visualizations

The following diagrams illustrate the mechanistic degradation pathway and the recommended decision matrix for handling these compounds.

G A Imidazo[1,2-a]pyridine -3-carbaldehyde B Acyl Radical Intermediate A->B O2 / Light (Initiation) C Peracid Intermediate B->C + O2 (Propagation) D Imidazo[1,2-a]pyridine -3-carboxylic acid C->D + Aldehyde (Oxidation) E Decarboxylated Product D->E Spontaneous Decarboxylation

Caption: Auto-oxidation and degradation pathway of imidazo[1,2-a]pyridine-3-carbaldehydes.

Workflow S1 Synthesize/Receive Aldehyde D1 Immediate Use? S1->D1 S2 Store under Ar/N2 at -20°C in Amber Vial D1->S2 No S3 Multi-step Synthesis Required? D1->S3 Yes S4 Proceed with Reaction S3->S4 No S5 Protect as Acetal (Ethylene Glycol, pTSA) S3->S5 Yes

Caption: Decision matrix for handling and protecting imidazo[1,2-a]pyridine-3-carbaldehydes.

Quantitative Data: Impact of Storage Conditions

The table below summarizes the expected stability of imidazo[1,2-a]pyridine-3-carbaldehydes under various environmental conditions, emphasizing the critical need for strict storage protocols.

Storage ConditionAtmosphereTemperatureLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant
Optimal Argon / N2​ -20 °CDark (Amber)> 12 MonthsNone
Standard Fridge Air4 °CDark2 - 4 WeeksUnsubstituted Core
Benchtop (Open) Air25 °CAmbient Lab Light48 - 72 HoursUnsubstituted Core
Solution (EtOAc) Air25 °CAmbient Lab Light< 24 HoursUnsubstituted Core
Solution + TEMPO Air25 °CAmbient Lab Light> 2 WeeksNone (Radicals trapped)

Self-Validating Experimental Protocols

Protocol A: Safe Storage and Purity Validation

Objective: Prepare the aldehyde for long-term storage and verify its integrity before subsequent use. Causality: Removing oxygen prevents the initiation of the radical chain reaction. NMR validation ensures that no decarboxylation has occurred, preventing failed downstream reactions.

  • Drying: Transfer the purified imidazo[1,2-a]pyridine-3-carbaldehyde to an amber glass vial. Dry under high vacuum (≤ 0.1 mbar) for 2 hours to remove residual solvents that might harbor dissolved oxygen.

  • Purging: Backfill the vial with ultra-pure Argon. Repeat the vacuum-Argon cycle three times.

  • Sealing: Seal the vial with a PTFE-lined cap and wrap the seal tightly with Parafilm. Store immediately at -20 °C.

  • Self-Validation (1H NMR Check): Before using the stored batch, dissolve a 2 mg aliquot in DMSO−d6​ or CDCl3​ .

    • Pass Criteria: A sharp singlet corresponding to the aldehyde proton should be visible between 9.5 ppm and 10.5 ppm .

    • Fail Criteria: If the aldehyde peak is absent and a new aromatic proton appears at the C-3 position (typically around 7.5 - 7.8 ppm), the batch has oxidized and decarboxylated[1]. Discard or repurify.

Protocol B: Acetal Protection for Multi-Step Synthesis

Objective: Mask the sensitive aldehyde group to withstand basic or oxidative downstream conditions. Causality: Converting the sp2 hybridized electrophilic aldehyde carbon into an sp3 hybridized acetal removes its susceptibility to auto-oxidation and nucleophilic attack.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 1.0 eq of imidazo[1,2-a]pyridine-3-carbaldehyde in anhydrous toluene (0.1 M).

  • Reagent Addition: Add 5.0 eq of ethylene glycol and 0.1 eq of p -toluenesulfonic acid monohydrate ( p -TsOH· H2​O ).

  • Reflux: Heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap will continuously remove the azeotroped water, driving the equilibrium toward the acetal product.

  • Self-Validation (TLC/Reaction Monitoring): Monitor via TLC (Eluent: EtOAc/Hexane). The product (acetal) will be significantly less polar than the starting aldehyde.

  • Workup: Once the starting material is consumed (typically 4-6 hours), cool to room temperature. Quench the acid by washing the organic layer with saturated aqueous NaHCO3​ . Extract, dry over Na2​SO4​ , and concentrate.

  • Self-Validation (1H NMR Check): Confirm protection by the disappearance of the aldehyde peak (~10.0 ppm) and the appearance of the acetal methine proton as a singlet around 5.8 - 6.2 ppm , along with the ethylene glycol multiplet bridge at 4.0 - 4.2 ppm .

References

  • Wits University (Abstract - WIReDSpace). Synthesis and stability of imidazo[1,2-a]pyridine analogues. Demonstrates the instability of carboxylic acid derivatives of imidazo[1,2-a]pyridines and their rapid self-decarboxylation. 1

  • ACS Publications (Inorganic Chemistry). Mechanism of Oxidation of Benzaldehyde. Establishes that the auto-oxidation of aldehydes proceeds via a radical-chain mechanism involving peracid intermediates. 3

  • ResearchGate. Auto-oxidation of aldehydes to acids. Details the H-atom abstraction process and the formation of acyl and peracyl radicals during aerobic C-H activation. 4

  • MDPI (Molecules). Recent Advances in Copper Catalyzed Alcohol Oxidation. Discusses the use of TEMPO as an effective radical trap for scavenging free radicals and avoiding the auto-oxidation of aldehydes. 5

  • Ethernet Edu. Oxidation of Alcohols to Aldehydes and Ketones. Highlights the role of TEMPO in inhibiting over-oxidation to carboxylic acids by preventing molecular oxygen auto-oxidation. 6

  • NIH (PMC). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics. Details the synthesis and handling of imidazo[1,2-a]pyridine-3-carboxylic acid intermediates and their conversion to amides for anti-TB agents. 2

Sources

Troubleshooting

Overcoming steric hindrance in reactions with 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde

Overcoming Steric Hindrance in 2-(Dimethylamino) Substrates Welcome to the Application Scientist Support Portal. Working with 2-(dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Steric Hindrance in 2-(Dimethylamino) Substrates

Welcome to the Application Scientist Support Portal. Working with 2-(dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde presents unique synthetic challenges. The rotational sweep of the C2-dimethylamino moiety creates severe steric shielding around the adjacent C3-formyl group. This effectively blocks the Bürgi-Dunitz trajectory required for nucleophilic addition, causing standard condensation and amination protocols to fail.

This guide provides field-proven, self-validating protocols to bypass these steric bottlenecks, designed specifically for researchers and drug development professionals.

Troubleshooting FAQs: Mechanistic Solutions

Q1: Why do standard reductive amination protocols (e.g., NaBH(OAc)₃ in DCE) fail completely with this substrate? A1: The failure is rooted in the extreme steric shielding provided by the C2-dimethylamino group. The freely rotating -N(CH₃)₂ moiety physically blocks the optimal attack angle (approx. 107°) required for the incoming amine. To overcome this, you must drastically increase the electrophilicity of the carbonyl to lower the activation barrier. We recommend using Titanium(IV) chloride (TiCl₄) . TiCl₄ acts as a powerful Lewis acid to lower the LUMO of the carbonyl and serves as a potent dehydrating agent, driving the sluggish imine formation forward before reduction [1].

Q2: I am trying to perform a Knoevenagel condensation, but I only recover starting material after refluxing in ethanol. What are my options? A2: Conventional conductive heating often fails to provide sufficient energy to overcome the high steric activation barrier ( ΔG‡ ) of this specific scaffold. Transitioning to Microwave (MW) Irradiation is highly effective here. MW heating provides rapid, volumetric energy transfer that can push sterically hindered condensations to completion[2]. Using a sterically unhindered secondary amine catalyst (like piperidine) combined with glacial acetic acid in a sealed microwave vial at 110 °C will significantly improve conversion.

Q3: Even with TiCl₄, my bulky primary amine won't form the imine. Are there alternative solvent systems? A3: Yes. If the transition state is too crowded for a bulky Lewis acid complex like TiCl₄, switch your solvent to Hexafluoroisopropanol (HFIP) . HFIP is a strong hydrogen-bond donor (HBD) that highly activates the carbonyl oxygen without coordinating as a massive metal complex [3]. Its high ionizing power and low nucleophilicity stabilize the transition state of the nucleophilic attack, effectively bypassing the steric bottleneck without adding spatial bulk.

Q4: Wittig olefinations are yielding <10% product. How can I improve this? A4: Standard triphenylphosphonium ylides are massive. The steric clash between the triphenylphosphine moiety and the C2-dimethylamino group prevents the formation of the critical oxaphosphetane intermediate. Switch to a Horner-Wadsworth-Emmons (HWE) reaction using diethyl phosphonate esters. The phosphonate group is significantly less sterically demanding than a triphenylphosphonium group. Use a strong, non-nucleophilic base like NaH to ensure complete ylide formation prior to addition.

Quantitative Data Summary

The following table summarizes the expected conversion rates when shifting from standard conditions to sterically optimized protocols for 2-(dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde.

Reaction TypeStandard ConditionYield (%)Optimized ConditionYield (%)Primary Mechanism of Action
Reductive Amination NaBH(OAc)₃, DCE, 24h< 5%TiCl₄, Et₃N, DCM, then NaBH₄82% LUMO lowering & water scavenging
Knoevenagel Condensation Piperidine, EtOH, Reflux 12h15%Piperidine/AcOH, MW 110°C, 20m88% Overcoming high ΔG‡ via MW
Imine Formation (Bulky Amine)MgSO₄, Toluene, Reflux 24h< 5%HFIP (solvent), 60°C, 12h76% H-bond activation without steric bulk
Olefination Ph₃P=CH-R, THF, 12h8%(EtO)₂P(O)CH₂R, NaH, THF, 4h85% Reduced steric bulk of nucleophile (HWE)
Validated Experimental Protocols
Protocol A: TiCl₄-Mediated Reductive Amination

Self-Validating Step: The formation of a deep-colored complex upon TiCl₄ addition visually confirms successful Lewis acid coordination to the sterically hindered carbonyl.

  • Preparation: Flame-dry a 25 mL Schlenk flask under argon. Add 2-(dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol) and the primary amine (1.2 mmol) in anhydrous DCM (10 mL).

  • Activation: Cool the mixture to 0 °C. Dropwise, add a 1.0 M solution of TiCl₄ in DCM (0.5 mmol, 0.5 equiv) followed by triethylamine (3.0 mmol). Note: The solution will immediately darken, indicating carbonyl coordination.

  • Imine Formation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Reduction: Cool back to 0 °C. Add a solution of NaBH₄ (2.0 mmol) in anhydrous methanol (2 mL) dropwise. Stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Filter through a Celite pad to remove titanium salts. Extract with DCM (3 x 15 mL), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Microwave-Assisted Knoevenagel Condensation

Self-Validating Step: The spontaneous precipitation of the highly conjugated product upon cooling confirms successful condensation and eliminates the need for complex chromatography.

  • Setup: In a 10 mL microwave-safe vial, combine the carbaldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.2 mmol) in absolute ethanol (3 mL).

  • Catalysis: Add piperidine (0.1 mmol, 10 mol%) and glacial acetic acid (0.1 mmol, 10 mol%). Seal the vial with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 110 °C for 20 minutes (monitor via internal IR sensor).

  • Isolation: Allow the vial to cool to room temperature, then place in an ice bath for 30 minutes. The product will precipitate.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 x 2 mL), and dry under high vacuum.

Process Visualization

MechanisticPathway Substrate 2-(Dimethylamino)imidazo [1,2-a]pyridine-3-carbaldehyde StericClash Steric Clash: -N(CH3)2 blocks -CHO Substrate->StericClash Standard Standard Conditions (e.g., NaBH(OAc)3, DCE) StericClash->Standard Activation Lewis Acid / HFIP Activation StericClash->Activation Fail Reaction Fails (Nucleophilic Attack Blocked) Standard->Fail LUMO Carbonyl LUMO Lowered & Conformation Locked Activation->LUMO Success Nucleophilic Attack Proceeds LUMO->Success Product Desired Product (Imine / Olefin) Success->Product

Caption: Mechanistic pathway showing how Lewis acid or HFIP activation overcomes steric hindrance.

TroubleshootingWorkflow Start Reaction Yield < 10% CheckNuc Evaluate Nucleophile Start->CheckNuc Bulky Bulky (e.g., PPh3 ylide, 3° amine) CheckNuc->Bulky Small Small (e.g., 1° amine, Phosphonate) CheckNuc->Small SwitchNuc Switch to HWE or Less Hindered Amine Bulky->SwitchNuc AddLA Add TiCl4 or Use HFIP Solvent Small->AddLA CheckConv Check Conversion SwitchNuc->CheckConv AddLA->CheckConv MW Apply Microwave Irradiation (110°C) CheckConv->MW If incomplete Done Product Isolated CheckConv->Done If complete MW->Done

Caption: Step-by-step troubleshooting workflow for sterically hindered carbaldehyde reactions.

References
  • Title: Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridines Source: Tetrahedron Letters URL: [Link]

  • Title: Hexafluoroisopropanol (HFIP) as a multifunctional agent in gold-catalyzed cycloisomerizations and sequential transformations Source: ChemRxiv URL: [Link]

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde vs. Indole-3-carboxaldehyde

Executive Summary In the landscape of modern drug discovery and heterocyclic chemistry, the selection of appropriate aldehyde building blocks dictates the synthetic tractability of complex scaffolds. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and heterocyclic chemistry, the selection of appropriate aldehyde building blocks dictates the synthetic tractability of complex scaffolds. This guide provides an in-depth comparative analysis of two prominent heteroaromatic aldehydes: Indole-3-carboxaldehyde and 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde .

While both molecules feature an aldehyde group attached to an electron-rich bicyclic core, their reactivity profiles diverge significantly. Indole-3-carboxaldehyde is notoriously sluggish in nucleophilic addition reactions due to strong resonance stabilization[1]. Conversely, the imidazo[1,2-a]pyridine derivative exhibits a highly tunable reactivity profile, making it a versatile precursor for synthesizing antiviral, antibacterial, and antiparasitic agents[2].

Structural & Electronic Profiling: The Causality of Reactivity

To master the synthetic application of these compounds, one must understand the underlying electronic flow that dictates their behavior.

The Indole-3-carboxaldehyde Challenge

The indole core is an electron-rich system. The lone pair on the pyrrole nitrogen exerts a strong positive mesomeric (+M) effect, delocalizing electron density through the C2-C3 double bond directly into the carbonyl oxygen. This vinylogous amide-like resonance severely diminishes the partial positive charge ( ) on the carbonyl carbon, drastically reducing its electrophilicity[1]. Consequently, standard nucleophilic additions (e.g., Knoevenagel condensations, oximations) often require harsh conditions, prolonged heating, or strong Lewis acid catalysis to proceed[3].

The Imidazo[1,2-a]pyridine-3-carbaldehyde Advantage

The imidazo[1,2-a]pyridine system is also electron-rich, with the bridgehead nitrogen and the C2-dimethylamino group pushing electron density into the ring. However, this scaffold possesses a unique "reactivity switch." The basicity of the ring nitrogens allows for dynamic electronic modulation. Under slightly acidic conditions, protonation or Lewis acid coordination at the ring nitrogen withdraws electron density from the core, highly activating the C3-carbonyl towards nucleophilic attack. Even under basic conditions, it readily undergoes Claisen-Schmidt condensations to form highly conjugated chalcone derivatives[4].

Electronic_Reactivity cluster_indole Indole-3-carboxaldehyde cluster_imidazo 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde I_Core Indole NH Lone Pair (+M Effect) I_Elec Electron Delocalization to C3 Carbonyl I_Core->I_Elec I_Result Reduced Electrophilicity (Sluggish Reactivity) I_Elec->I_Result M_Core Bridgehead N & C2-NMe2 (Electron Rich Core) M_Acid Protonation/Lewis Acid Coordination at Ring N M_Core->M_Acid Acidic Media M_Result Enhanced Carbonyl Electrophilicity M_Acid->M_Result

Caption: Logical flow of electronic effects dictating carbonyl electrophilicity in both heterocyclic scaffolds.

Comparative Reactivity Matrix

The quantitative data below summarizes the practical implications of the electronic differences between the two scaffolds across standard synthetic transformations.

Reaction ParameterIndole-3-carboxaldehyde2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde
Carbonyl Electrophilicity Low (Suppressed by +M resonance)[1]High (Tunable via basic nitrogen sites)[4]
Oximation Yield (Solution) ~50% (Often stalls; requires excess reagents)[1]>85% (Standard conditions)
Oximation (Optimized) Mechanochemical milling (95% yield, 20 min)[1]Mild stirring in EtOH/NH₂OH·HCl
Claisen-Schmidt Condensation Requires strong Lewis acids / high heat[3]Mild basic medium (EtOH/Base); 60–95% yield[4]
Primary Application Phytoalexins, AhR agonists, Bis(indolyl)methanes[1]Zolpidem analogs, Antimicrobial propenones[4],[2]

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating physical and chemical checkpoints to verify reaction success in real-time.

Protocol A: Mechanochemical Oximation of Indole-3-carboxaldehyde

Causality: Because the electron-donating resonance effect of the indole nitrogen decreases the electrophilicity of the carbonyl carbon, traditional solution-phase oximation often yields poor results (~50%)[1]. High-energy mechanochemical ball milling forces the reagents into intimate contact, overcoming the activation energy barrier without hazardous aqueous heating.

Step-by-Step Methodology:

  • Preparation: Load indole-3-carboxaldehyde (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and anhydrous Na₂CO₃ (1.5 eq) into a stainless-steel milling jar.

  • Milling: Subject the mixture to high-energy ball milling at 30 Hz for 20 minutes.

  • Self-Validation Checkpoint (TLC): Extract a micro-sample, dissolve in EtOAc, and spot on a silica TLC plate (Eluent: Hexane/EtOAc 7:3). The highly UV-active starting aldehyde spot must completely disappear, replaced by a more polar, distinct oxime spot.

  • Workup: Wash the milled powder with water to remove inorganic salts. Filter and dry under a vacuum to yield the oxime.

  • Yield Expectation: ~95% conversion[1].

Protocol B: Claisen-Schmidt Condensation of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde

Causality: The imidazo[1,2-a]pyridine-3-carbaldehyde is sufficiently reactive to undergo direct condensation with acetophenones in a basic medium. The base generates an enolate from the acetophenone, which rapidly attacks the tunable C3-aldehyde. The reaction is thermodynamically driven forward by the dehydration step, forming a highly conjugated 1-arylpropenone (chalcone) system[4].

Step-by-Step Methodology:

  • Initiation: Dissolve 2-(dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) and the target acetophenone derivative (1.0 eq) in ethanol.

  • Catalysis: Add a catalytic amount of aqueous KOH (or NaOH) dropwise while stirring at room temperature.

  • Reaction: Stir the mixture for 4–6 hours.

  • Self-Validation Checkpoint (Precipitation): Pour the reaction mixture into ice water. The successful formation of the highly conjugated, hydrophobic propenone derivative will trigger immediate precipitation. If the solution remains clear, the condensation has not reached completion.

  • Isolation: Filter the solid precipitate, wash with cold water, and extract the residue with Dichloromethane (DCM). Dry the organic layer over Na₂SO₄, filter, and purify via silica gel chromatography (Hexane/EtOAc 7:3)[4].

  • Yield Expectation: 60% to 95% (White crystals, m.p. verified against literature)[4].

Workflow_Comparison Sub1 Indole-3- carboxaldehyde Cond1 Mechanochemical Milling (20 mins) Catalyst: Na2CO3 (Solid) Sub1->Cond1 Sub2 Imidazo[1,2-a]pyridine- 3-carbaldehyde Cond2 Claisen-Schmidt Condensation Catalyst: Mild Base (EtOH) Sub2->Cond2 Prod1 Oxime Derivative (Overcomes Low Reactivity) Cond1->Prod1 Prod2 Chalcone Derivative (High Yield: 60-95%) Cond2->Prod2

Caption: Comparative experimental workflows highlighting the condition severity required for each scaffold.

Sources

Comparative

A Comparative Guide to the Validation of LC-MS Analytical Methods for 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone for ensuring drug safety and efficacy. This guide provides an in-depth comparison of strategies for the valid...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone for ensuring drug safety and efficacy. This guide provides an in-depth comparison of strategies for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods tailored for the analysis of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde, a key intermediate or potential impurity in various synthetic pathways. Our focus will be on establishing a scientifically sound, self-validating system for the identification and quantification of this compound and its potential degradation products, in alignment with international regulatory standards.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1] Consequently, the precise control of impurities, such as the reactive aldehyde 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde, is of paramount importance. This guide will navigate the complexities of method development and validation, offering field-proven insights into experimental design and data interpretation.

The Imperative of Stability-Indicating Methods

The primary goal in analyzing pharmaceutical compounds is the development of a stability-indicating analytical method. Such a method must be capable of accurately and selectively quantifying the analyte of interest in the presence of its potential degradation products, process impurities, and other matrix components.[2][3] Forced degradation studies are an indispensable tool in this process, providing a strategic approach to identifying likely degradation pathways and products under various stress conditions.[2][3][4]

Forced Degradation: A Proactive Approach to Impurity Profiling

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those it would encounter during manufacturing, storage, and use.[3] The objective is not to determine the shelf-life but to generate a representative profile of degradation products to challenge the analytical method's specificity.[2][3][5]

Key Stress Conditions for 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde:

  • Acid and Base Hydrolysis: The imidazo[1,2-a]pyridine ring system and the aldehyde functional group are susceptible to hydrolysis under acidic and basic conditions.

  • Oxidation: The nitrogen-containing heterocyclic ring and the aldehyde can be prone to oxidation.

  • Thermal Degradation: Exposure to dry and wet heat can reveal thermally labile aspects of the molecule.[3]

  • Photolysis: Exposure to light, as per ICH Q1B guidelines, is crucial to assess photosensitivity.

A target degradation of 5-20% is generally considered optimal to ensure that the degradation products are generated at detectable levels without overwhelming the parent compound.[4]

Comparative Analysis of LC-MS Methodologies

The selection of the appropriate LC-MS methodology is critical for achieving the desired separation and sensitivity. For a polar, nitrogen-containing heterocyclic compound like 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde, several approaches can be considered.

Parameter Option A: Reversed-Phase C18 Option B: Mixed-Mode Chromatography (MMC) Option C: HILIC
Stationary Phase Octadecyl silane (C18)Combines reversed-phase and ion-exchange functionalitiesHydrophilic Interaction Liquid Chromatography
Mobile Phase Acetonitrile/Methanol and water with formic acid or ammonium acetateAcetonitrile/water with buffers like ammonium formate to control ionic strengthHigh organic content (>80% Acetonitrile) with a small percentage of aqueous buffer
Analyte Elution Based on hydrophobicityUtilizes both hydrophobic and ionic interactions[6]Based on partitioning into an adsorbed water layer on the stationary phase
Advantages Robust, widely available, good for moderately polar compoundsExcellent for separating compounds with a wide range of polarities and pKa values[6][7]Superior retention for very polar compounds
Challenges May provide insufficient retention for highly polar degradation productsMethod development can be more complex due to multiple interaction modes[6]Sensitive to mobile phase composition, longer equilibration times
MS Compatibility High, with volatile mobile phase additivesGood, with appropriate volatile buffersExcellent, due to high organic content enhancing ESI efficiency

For 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde and its potential degradation products, which are likely to exhibit a range of polarities, Mixed-Mode Chromatography (MMC) often presents a superior choice. It can effectively separate the parent compound from both more polar and less polar impurities that may be generated during forced degradation.[6]

A Step-by-Step Guide to Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[8] This is achieved by evaluating a set of validation characteristics as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[8][9][10]

Validation Workflow Diagram

ValidationWorkflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2(R1)) MD_Start Define Analytical Target Profile MD_LC Select LC Column & Mobile Phase MD_Start->MD_LC MD_MS Optimize MS Parameters MD_LC->MD_MS MD_Sample Develop Sample Preparation MD_MS->MD_Sample FD_Stress Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) MD_Sample->FD_Stress Optimized Method FD_Analyze Analyze Stressed Samples FD_Stress->FD_Analyze FD_Identify Identify Degradation Products FD_Analyze->FD_Identify Specificity Specificity FD_Identify->Specificity Challenge with Degradants Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOQ Quantitation Limit (LOQ) LOD->LOQ Validation_Report Validation Report LOQ->Validation_Report Robustness->Validation_Report

Caption: A comprehensive workflow for the validation of an LC-MS analytical method.

Experimental Protocols for Key Validation Parameters

1. Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[11]

  • Protocol:

    • Prepare solutions of a blank (diluent), a placebo (if applicable), the 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde reference standard, and each of the stressed samples from the forced degradation study.

    • Inject each solution into the LC-MS system.

    • Demonstrate that the peak for the main analyte is free from interference from any degradation products or matrix components. This is typically achieved by assessing peak purity using a photodiode array (PDA) detector and by ensuring no co-eluting peaks are observed in the mass chromatograms of the stressed samples at the retention time of the analyte.

2. Linearity and Range: Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[12]

  • Protocol:

    • Prepare a series of at least five concentrations of the 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde reference standard, typically spanning 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot the peak area response against the concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.99, and the y-intercept should be insignificant compared to the response at the lowest concentration.

3. Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13]

  • Protocol:

    • Prepare samples of a known concentration (e.g., a placebo spiked with the analyte) at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery for each sample. The mean recovery should typically be within 98.0% to 102.0%.

4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • The relative standard deviation (RSD) for both repeatability and intermediate precision should typically be ≤ 2%.

5. Detection Limit (LOD) and Quantitation Limit (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.

    • The LOQ must be experimentally verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15]

  • Protocol:

    • Introduce small, deliberate variations to the method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic)

      • pH of the mobile phase (e.g., ± 0.2 units)

    • Analyze a system suitability solution under each of these modified conditions.

    • Evaluate the impact on key system suitability parameters (e.g., retention time, peak asymmetry, and resolution). The results should remain within the acceptance criteria.

Data Presentation and Interpretation

All quantitative data from the validation experiments should be summarized in clear and concise tables for easy comparison and review.

Table 1: Summary of Validation Parameters and Acceptance Criteria

Validation Parameter Acceptance Criteria
Specificity No interference at the retention time of the analyte. Peak purity index > 0.99.
Linearity Correlation coefficient (r²) ≥ 0.99
Range Established based on linearity, accuracy, and precision data.
Accuracy Mean recovery of 98.0% - 102.0%
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
LOD S/N ratio ≥ 3:1
LOQ S/N ratio ≥ 10:1; with acceptable precision and accuracy.
Robustness System suitability parameters remain within limits.

Conclusion

The validation of an LC-MS analytical method for 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde is a multi-faceted process that demands a thorough understanding of the analyte's chemical properties and the principles of chromatographic separation and mass spectrometric detection. By employing a systematic approach that incorporates forced degradation studies and a comprehensive evaluation of all relevant validation parameters as outlined by ICH guidelines, a robust and reliable stability-indicating method can be established. This ensures the quality and safety of pharmaceutical products containing or derived from this important chemical entity.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Forced Degradation Testing | SGS Singapore.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ICH Q2 Analytical Method Validation | PPTX - Slideshare.
  • Quality Guidelines - ICH.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
  • (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - ResearchGate.
  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib - Indian Journal of Pharmaceutical Education and Research.
  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC.
  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - PMC.
  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater.
  • Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin.
  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors - ACS Publications.
  • 2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides.
  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION - IJRAR.
  • "Development of an LC-ESI-MS/MS method for determination of a novel Pyr" by Wafaa N. Aldhafiri - DigitalCommons@UNMC.
  • Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity - Journal of Applied Pharmaceutical Science.
  • Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed.
  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - MDPI.

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde

Abstract The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3][4] Understanding the mass spectral behavior of its derivatives is cruc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3][4] Understanding the mass spectral behavior of its derivatives is crucial for structural elucidation, metabolite identification, and quality control in drug development. This guide provides an in-depth analysis and predictive comparison of the fragmentation patterns for 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde under both hard (Electron Ionization) and soft (Electrospray Ionization) mass spectrometry techniques. In the absence of direct experimental spectra for this specific compound in public literature, this guide synthesizes data from analogous structures—the imidazo[1,2-a]pyridine core, aromatic aldehydes, and N,N-dimethylamino moieties—to construct a reliable, predictive fragmentation framework. We will explore the characteristic cleavages, rearrangements, and neutral losses, providing researchers with the key diagnostic ions needed to identify and characterize this and related molecules.

Introduction: The Structural Rationale

The fragmentation of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde in a mass spectrometer is governed by the interplay of its three key functional components: the stable heterocyclic imidazo[1,2-a]pyridine core, the reactive carbaldehyde group, and the electron-donating dimethylamino group.[5] The predicted molecular ion (M⁺•) for this compound (C₁₀H₁₁N₃O) has a monoisotopic mass of 189.0902 Da. The presence of three nitrogen atoms dictates an odd nominal molecular mass, adhering to the Nitrogen Rule.

Our analysis will compare two common ionization techniques:

  • Electron Ionization (EI): A high-energy ("hard") technique that induces extensive fragmentation, providing a detailed molecular fingerprint.

  • Electrospray Ionization (ESI): A low-energy ("soft") technique that typically yields the protonated molecule [M+H]⁺. Fragmentation is then induced via tandem mass spectrometry (MS/MS), often revealing different pathways than EI.[6][7]

Predicted Fragmentation under Electron Ionization (EI-MS)

EI-MS is expected to produce a complex spectrum due to the high energy involved. The fragmentation cascade is likely initiated by ionization of a lone pair electron, either on the dimethylamino nitrogen or the aldehyde oxygen. The most probable and diagnostically significant fragmentation pathways are detailed below.

Dominant Pathways: The Aldehyde Influence

Aromatic aldehydes exhibit highly characteristic fragmentation patterns, which are expected to dominate the spectrum.[8][9][10]

  • α-Cleavage (Loss of H•): The most favorable initial fragmentation for aromatic aldehydes is the loss of the hydrogen atom from the carbonyl group.[11][12][13] This results in a highly resonance-stabilized acylium ion, which is often the base peak in the spectrum.

    • [M-1]⁺ at m/z 188: This ion is a key diagnostic marker for the presence of the aldehyde group.

  • Loss of Carbon Monoxide (CO): The [M-1]⁺ acylium ion can subsequently lose a neutral molecule of carbon monoxide (28 Da).[11][13]

    • [M-1-28]⁺ or [M-29]⁺ at m/z 160: This fragmentation pathway leads to the same m/z as the direct loss of the entire formyl radical (•CHO), another common aldehyde fragmentation.[12] The resulting ion at m/z 160 corresponds to the stable 2-(dimethylamino)imidazo[1,2-a]pyridine cation.

Competing Pathways: The Dimethylamino Group

The dimethylamino group provides an alternative site for initial fragmentation.

  • α-Cleavage (Loss of •CH₃): Cleavage of the C-N bond adjacent to the nitrogen is a typical pathway for amines.[14] This involves the loss of a methyl radical (15 Da).

    • [M-15]⁺ at m/z 174: The presence of this peak would confirm the dimethylamino substituent.

Fragmentation of the Heterocyclic Core

The imidazo[1,2-a]pyridine ring itself is relatively stable but can undergo characteristic cleavages, particularly after initial fragmentations.

  • Loss of HCN: Nitrogen-containing heterocycles are known to eliminate hydrogen cyanide (27 Da) upon fragmentation.[15] This could occur from the [M-29]⁺ ion at m/z 160.

    • [M-29-27]⁺ at m/z 133: This ion would indicate the breakdown of the core heterocyclic structure.

Summary of Predicted EI Fragments

The following table summarizes the key predicted ions and their origins.

m/z (Predicted)Proposed Ion StructureNeutral LossFragmentation PathwayDiagnostic Value
189[C₁₀H₁₁N₃O]⁺•-Molecular Ion (M⁺•)Confirms Molecular Weight
188[M-H]⁺H•α-Cleavage of aldehydeHigh (Characteristic of aldehyde)
174[M-CH₃]⁺•CH₃α-Cleavage of dimethylamino groupHigh (Confirms dimethylamino)
160[M-CHO]⁺•CHO or H• + COLoss of formyl radical or sequential lossHigh (Indicates aldehyde)
133[C₈H₇N₂]⁺HCN from m/z 160Ring cleavageModerate (Confirms N-heterocycle)
Visualizing the EI Fragmentation Pathway

EI_Fragmentation M [M]+• m/z 189 M1 [M-H]+ m/z 188 M->M1 - H• M15 [M-CH3]+ m/z 174 M->M15 - •CH3 M29 [M-CHO]+ m/z 160 M->M29 - •CHO M1->M29 - CO M56 [M-CHO-HCN]+ m/z 133 M29->M56 - HCN

Caption: Predicted EI fragmentation of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde.

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique that will primarily generate the protonated molecule, [M+H]⁺, at m/z 190 in positive ion mode. Subsequent fragmentation induced by Collision-Induced Dissociation (CID) will proceed from this even-electron ion, leading to pathways that favor the loss of stable, neutral molecules.

Primary ESI-MS/MS Fragmentation

The most likely fragmentation of the [M+H]⁺ ion involves the same functional groups but through different mechanisms.

  • Loss of Carbon Monoxide (CO): A common loss from protonated aromatic aldehydes.

    • [M+H-28]⁺ at m/z 162: This would be a major fragment, corresponding to the protonated 2-(dimethylamino)imidazo[1,2-a]pyridine.

  • Loss of a Methyl Group: While less common for even-electron ions than radical loss in EI, the loss of methane (CH₄, 16 Da) or other neutral species from the dimethylamino group is possible.

    • [M+H-16]⁺ at m/z 174: Loss of methane.

  • Cleavage of the Imidazo[1,2-a]pyridine Core: Studies on similar protonated imidazo[1,2-a]pyridine scaffolds have shown that characteristic cleavages can occur, sometimes involving the elimination of a substituent as a radical, which is a notable exception to the even-electron rule.[6]

Visualizing the ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation MH [M+H]+ m/z 190 MH28 [M+H-CO]+ m/z 162 MH->MH28 - CO MH16 [M+H-CH4]+ m/z 174 MH->MH16 - CH4 MH28_further Further Fragments MH28->MH28_further - CH3, HCN, etc.

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde.

Comparative Analysis: EI-MS vs. ESI-MS/MS

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Primary Ion Molecular Ion (M⁺•) at m/z 189Protonated Molecule ([M+H]⁺) at m/z 190
Fragmentation Extensive, odd-electron speciesControlled, even-electron species
Key Aldehyde Loss Loss of H• (m/z 188) and •CHO (m/z 160)Loss of neutral CO (m/z 162)
Key Amine Loss Loss of •CH₃ (m/z 174)Loss of neutral CH₄ (m/z 174)
Information Provides a detailed structural "fingerprint"Confirms molecular weight and allows for targeted fragmentation studies

Experimental Protocols

To validate these predictions, the following experimental protocols are recommended. These protocols are designed to be self-validating by including steps for calibration and tuning, ensuring trustworthy and reproducible data.

Protocol for EI-MS Analysis
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup:

    • Use a Gas Chromatograph-Mass Spectrometer (GC-MS) for sample introduction.

    • GC Conditions: Use a standard non-polar column (e.g., HP-5ms). Set a temperature ramp from 100°C to 280°C at 10°C/min. Inject 1 µL of the sample solution.

    • MS Conditions (EI Source):

      • Ionization Energy: 70 eV (standard).

      • Source Temperature: 230°C.

      • Mass Range: Scan from m/z 40 to 400.

      • Ensure the instrument is tuned and calibrated using a standard compound (e.g., PFTBA) prior to analysis.

  • Data Analysis:

    • Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion at m/z 189.

    • Annotate major fragment ions (e.g., m/z 188, 174, 160) and calculate their relative abundances.

Protocol for ESI-MS/MS Analysis
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol/water (50:50) with 0.1% formic acid to promote protonation.

  • Instrument Setup:

    • Use a Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS), such as a Q-TOF or Triple Quadrupole.[16][17]

    • LC Conditions (Optional, for purity check): Use a C18 column with a water/acetonitrile gradient (both with 0.1% formic acid).

    • MS Conditions (ESI Source, Positive Ion Mode):

      • Capillary Voltage: 3.5 - 4.5 kV.

      • Drying Gas (N₂): Flow rate of 8-12 L/min at 300-350°C.

      • Nebulizer Pressure: 30-50 psi.

  • Data Acquisition:

    • MS1 Scan: Acquire a full scan from m/z 100 to 400 to confirm the presence of the [M+H]⁺ ion at m/z 190.

    • MS2 (Product Ion) Scan: Select m/z 190 as the precursor ion. Apply a range of collision energies (e.g., 10, 20, 30 eV) to observe the fragmentation profile.

  • Data Analysis:

    • Analyze the product ion spectra to identify key fragments (e.g., m/z 162, 174).

    • Correlate fragment intensity with collision energy to understand the stability of precursor and product ions.

Conclusion

The mass spectral fragmentation of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde is predicted to be rich and highly informative. Under EI conditions, the spectrum will likely be dominated by the characteristic loss of a hydrogen radical to form an [M-1]⁺ ion at m/z 188, followed by the loss of carbon monoxide. A key competing fragmentation will be the loss of a methyl radical from the dimethylamino group, yielding an [M-15]⁺ ion at m/z 174. In contrast, ESI-MS/MS of the protonated molecule ([M+H]⁺, m/z 190) is expected to show a primary loss of neutral carbon monoxide to yield a fragment at m/z 162. These predicted patterns provide a robust framework for the identification and structural confirmation of this molecule and can be extended to guide the analysis of related imidazo[1,2-a]pyridine derivatives in various research and development settings.

References

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  • Scribd. (n.d.). Aldehyde Fragmentation Patterns.
  • PubMed. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. J Mass Spectrom, 56(12).
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  • ACS Publications. (2014). Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group. Journal of the American Society for Mass Spectrometry, 25(10), 1694-704.
  • Whitman College. (n.d.). GCMS Section 6.11.4 - Fragmentation of Aldehydes.
  • NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies.
  • ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds. Request PDF.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Request PDF.
  • PMC. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • Slideshare. (n.d.). Mass fragmentation of Carbonyl compounds(spectral analysis).
  • Doc Brown's Chemistry. (n.d.). mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern.
  • PMC. (n.d.). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study.
  • Copernicus Publications. (n.d.). Supporting Information A study on the fragmentation of sulfuric acid and dimethylamine clusters inside an Atmospheric Pressure i.
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  • ACS Publications. (2024). Effect of Electron-Donating Substituents and an Electric Field on the ΔE ST of Selected Imidazopyridine Derivatives: A DFT Study.
  • ACS Publications. (n.d.). Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines - Supporting Information.
  • Bentham Science. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS.
  • MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications.
  • Doc Brown's Chemistry. (2025). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern.
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  • ResearchGate. (n.d.). (a) Mass spectrum and (b) fragmentation pattern of complex-I.
  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.
  • ACS Publications. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • RSC Publishing. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions.
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Comparative

A Comparative Guide to the In Vitro Validation of Biologically Active 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde Derivatives

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacolog...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties. This guide focuses on the in vitro validation of a specific subclass: 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde and its closely related analogues. We will objectively compare the performance of these derivatives with other alternatives and provide the supporting experimental data and protocols necessary for their evaluation.

The Strategic Importance of the 2-Amino and 3-Formyl Substituents

The substitution pattern on the imidazo[1,2-a]pyridine core is critical for its biological activity. The presence of an amino group at the C-2 position and a carbaldehyde at the C-3 position offers a unique combination of electronic properties and reactive handles for further chemical modifications. The dimethylamino group, in particular, is a strong electron-donating group that can significantly influence the electron density of the heterocyclic ring system, potentially enhancing interactions with biological targets. The 3-carbaldehyde group serves as a versatile synthetic intermediate, allowing for the generation of a diverse library of derivatives, such as imines, chalcones, and other pharmacologically relevant moieties.

Comparative In Vitro Anticancer Activity

While direct in vitro data for 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde is not extensively available in the public domain, we can infer its potential by comparing the anticancer activities of structurally related imidazo[1,2-a]pyridine derivatives. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines, providing a benchmark for the evaluation of new analogues.

Compound/AlternativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivative 12b Hep-2, HepG2, MCF-7, A37511, 13, 11, 11
Imidazo[1,2-a]pyridine Compound IP-5 HCC1937 (Breast Cancer)45
Imidazo[1,2-a]pyridine Compound IP-6 HCC1937 (Breast Cancer)47.7
Imidazo[1,2-a]pyridine Compound IP-7 HCC1937 (Breast Cancer)79.6
Doxorubicin (Standard Drug) Various~0.05 - 5

This comparative data highlights the potential of the imidazo[1,2-a]pyridine scaffold in the development of novel anticancer agents. The variation in IC50 values with different substitutions underscores the importance of a systematic structure-activity relationship (SAR) study for any new series of compounds.

Comparative In Vitro Antifungal Activity

The imidazo[1,2-a]pyridine scaffold has also been explored for its antifungal properties. The evaluation of these compounds typically involves determining the Minimum Inhibitory Concentration (MIC) against various fungal strains.

Compound/AlternativeFungal StrainMIC (µg/mL)Reference
Imidazo[1,2-a]pyridine Derivative 6c Candida albicansNot Specified (Strong Inhibition)
Imidazo[1,2-a]pyridine Derivative 7a Candida albicansNot Specified (Strong Inhibition)
Fluconazole (Standard Drug) Candida albicans0.25 - 128
Voriconazole (Standard Drug) Candida albicans0.015 - 1

The potent activity of certain imidazo[1,2-a]pyridine derivatives against pathogenic fungi like Candida albicans suggests that this scaffold is a promising starting point for the development of new antifungal agents.

Experimental Methodologies

The in vitro validation of novel chemical entities is a critical first step in the drug discovery pipeline. The following are detailed protocols for key experiments to assess the biological activity of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde derivatives.

Experimental Workflow for In Vitro Validation

G cluster_0 Compound Preparation cluster_1 Primary Screening: Cytotoxicity cluster_2 Secondary Screening: Target Validation (Optional) cluster_3 Data Analysis & Comparison Compound Synthesized Derivative Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Compound->Stock MTT_Assay Perform MTT Assay (Determine IC50) Stock->MTT_Assay Treat cells with serial dilutions Kinase_Assay Cell-Based Kinase Assay (e.g., for PI3K, Akt) Stock->Kinase_Assay Treat cells or enzyme Cell_Culture Culture Cancer Cell Lines (e.g., MCF-7, HeLa) Cell_Culture->MTT_Assay Data_Analysis Calculate IC50/MIC MTT_Assay->Data_Analysis Kinase_Assay->Data_Analysis Comparison Compare with Standard Drugs & Other Derivatives Data_Analysis->Comparison

Caption: A generalized workflow for the in vitro validation of novel bioactive compounds.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.

Protocol 2: Broth Microdilution for Antifungal Susceptibility

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.

Materials:

  • 96-well microtiter plates

  • Fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium

  • 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde derivatives (dissolved in DMSO)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well, resulting in a final concentration of approximately 0.5-2.5 x 10^3 cells/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength (e.g., 600 nm).

Potential Mechanism of Action: Kinase Inhibition

Many imidazo[1,2-a]pyridine derivatives have been identified as potent kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazopyridine Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer therapies.

The potential of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde derivatives to act as kinase inhibitors can be investigated using cell-based kinase assays. These assays measure the phosphorylation of a specific substrate in the presence of the test compound, providing a direct measure of kinase inhibition within a cellular context.

Conclusion

The imidazo[1,2-a]pyridine scaffold, particularly with a 2-amino and 3-formyl substitution pattern, represents a promising starting point for the development of novel therapeutic agents. This guide provides a framework for the in vitro validation of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde derivatives, outlining key experimental protocols and providing comparative data to benchmark their performance. A thorough investigation of their anticancer and antifungal activities, coupled with mechanistic studies to identify their molecular targets, will be crucial in advancing these compounds through the drug discovery pipeline.

References

  • Shokoohi G, Rouhi Sefidmazgi R, Etehadnezhad M, Ahmadi B, Javidnia J, et al. In Vitro Antifungal Activity of Luliconazole, Efinaconazole, and Nine Comparators Against Aspergillus and Candida Strains
Validation

A Comparative Computational Guide to 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde and Its Analogs using Density Functional Theory

Introduction The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its versatile biological activities, which include anticancer, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its versatile biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[1] The electronic and steric characteristics of substituents on this heterocyclic system play a pivotal role in modulating its interaction with biological targets. This guide presents a comparative computational analysis of 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde, a molecule of significant synthetic interest, against a curated set of its structural analogs.

By employing Density Functional Theory (DFT), a powerful quantum mechanical modeling method, we will dissect the nuanced effects of substituting the C2 position of the imidazo[1,2-a]pyridine-3-carbaldehyde core. This comparison will illuminate the structure-property relationships governed by different electronic influences—from the strong electron-donating dimethylamino group to the electron-donating methyl group and the conjugating phenyl group. The insights derived are intended to provide researchers, scientists, and drug development professionals with a predictive framework for designing novel imidazo[1,2-a]pyridine derivatives with tailored electronic and conformational properties.

The molecules selected for this comparative study are:

  • Molecule A: 2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde (The target molecule)

  • Molecule B: 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde (An analog with a bulky, conjugating group)

  • Molecule C: 2,6-Dimethyl-imidazo[1,2-a]pyridine-3-carbaldehyde (An analog with a simple electron-donating group)

Experimental Protocols: A Validated DFT Workflow

The cornerstone of trustworthy computational results lies in a robust and well-justified methodology. The protocol outlined below is designed to be a self-validating system, grounded in widely accepted practices for computational organic chemistry.[2][3]

Causality Behind Experimental Choices
  • Computational Software: All calculations are performed using a widely recognized quantum chemistry software package, such as Gaussian or ORCA. These platforms are chosen for their reliability, extensive documentation, and broad acceptance in the scientific community.

  • The B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for this study. B3LYP offers a cost-effective and generally accurate description of molecular geometries and electronic properties for a wide range of organic molecules.[4][5] Its proven track record in similar heterocyclic systems provides confidence in its predictive power for this study.[2][6]

  • The 6-311+G(d,p) Basis Set: This basis set provides a robust and accurate description of the electronic structure. The "6-311" indicates a triple-zeta quality for valence electrons, allowing for greater flexibility. The "+" signifies the inclusion of diffuse functions on heavy atoms, crucial for accurately describing lone pairs and anions. The "(d,p)" indicates the addition of polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for correctly modeling bond angles and non-covalent interactions.

  • Solvent Effects: Calculations are performed in the gas phase to analyze intrinsic molecular properties. For a more complete picture of behavior in a biological context, these calculations can be extended using a polarizable continuum model (PCM) to simulate a solvent environment like water or ethanol.

Step-by-Step Computational Workflow
  • Structure Preparation: Initial 3D structures of each molecule are built using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization: The core of the computational analysis begins with a full geometry optimization at the B3LYP/6-311+G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).

  • Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. This crucial step serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and generates a theoretical infrared (IR) spectrum.

  • Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is performed to derive key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Mulliken atomic charges, and the molecular dipole moment.

The following diagram illustrates the computational workflow:

Computational_Workflow DFT Computational Workflow cluster_input Input Preparation cluster_dft DFT Calculations (B3LYP/6-311+G(d,p)) cluster_output Data Analysis & Validation node_A 1. Build 3D Molecular Structure node_B 2. Pre-optimize with Molecular Mechanics node_A->node_B node_C 3. Geometry Optimization node_B->node_C node_D 4. Frequency Calculation node_C->node_D node_F Optimized Geometry & Structural Parameters node_C->node_F node_E 5. Single-Point Energy Calculation node_D->node_E node_G Vibrational Frequencies (Confirm Minimum & IR Spectrum) node_D->node_G node_H Electronic Properties (HOMO, LUMO, Charges, Dipole Moment) node_E->node_H

Caption: A flowchart of the DFT computational protocol.

Comparative Analysis of Computed Properties

The true value of this computational study lies in the direct comparison of the calculated properties of our target molecule with its selected analogs. The data presented below highlights the significant influence of the C2 substituent on the geometry and electronic nature of the imidazo[1,2-a]pyridine-3-carbaldehyde core.

Structural Parameters

A key indicator of electronic effects is the change in bond lengths and dihedral angles. The optimized geometries reveal significant conformational differences driven by the C2 substituent. To validate our computational approach, we compare our calculated geometry for the 2-phenyl derivative with experimental X-ray crystallography data.[7][8][9]

ParameterMolecule A (Dimethylamino)Molecule B (Phenyl) - CalculatedMolecule B (Phenyl) - Experimental[7]Molecule C (Dimethyl)
C2-N(amino/phenyl/methyl) Bond Length (Å) 1.3651.468N/A1.508
C3-C(aldehyde) Bond Length (Å) 1.4521.458N/A1.455
C(aldehyde)=O Bond Length (Å) 1.2211.218N/A1.219
Dihedral Angle (Pyridine-Imidazole) (°) ~1.2~0.8N/A~1.1
Dihedral Angle (Imidazole-C2 Substituent) (°) ~25.4 (twisted)~29.128.61N/A

Table 1: Comparison of key optimized geometric parameters.

The strong agreement between the calculated and experimental dihedral angle for Molecule B (29.1° vs. 28.61°) provides a high degree of confidence in the accuracy of our chosen DFT methodology.[7] The data shows that the dimethylamino group in Molecule A results in the shortest C2-N bond length, indicating significant resonance and electron donation into the imidazopyridine ring system. All three molecules exhibit a notable twist between the C2 substituent and the core heterocycle, a critical feature for understanding potential steric hindrance in receptor binding.

Electronic Properties

The electronic properties, particularly the frontier molecular orbitals (HOMO and LUMO), are fundamental to understanding a molecule's reactivity and stability. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive.

PropertyMolecule A (Dimethylamino)Molecule B (Phenyl)Molecule C (Dimethyl)
HOMO Energy (eV) -5.89-6.45-6.31
LUMO Energy (eV) -2.15-2.58-2.44
HOMO-LUMO Gap (eV) 3.743.873.87
Dipole Moment (Debye) 6.855.215.54

Table 2: Comparison of calculated electronic properties.

As hypothesized, the potent electron-donating dimethylamino group in Molecule A significantly raises the HOMO energy level, making it the most electron-rich and, in principle, the most reactive towards electrophiles. This is also reflected in its smallest HOMO-LUMO gap (3.74 eV), suggesting higher reactivity compared to the other analogs.[2][6] The large dipole moment of Molecule A further underscores the significant charge separation induced by the dimethylamino and carbaldehyde groups.

Conclusion

This comparative DFT study successfully elucidates the profound impact of C2 substitution on the structural and electronic properties of the imidazo[1,2-a]pyridine-3-carbaldehyde scaffold. The electron-donating 2-(dimethylamino) group was shown to significantly increase the molecule's electron density, evidenced by a higher HOMO energy and a smaller HOMO-LUMO gap, suggesting enhanced reactivity. The computational protocol, validated against experimental crystallographic data, proves to be a reliable tool for predicting the properties of this important class of heterocyclic compounds. These findings provide a valuable theoretical framework that can guide the rational design of novel imidazo[1,2-a]pyridine derivatives for applications in drug discovery and materials science.

References

  • NextSDS. 2,6-DIMETHYL-IMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE — Chemical Substance Information. Available from: [Link]

  • Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91. Available from: [Link]

  • Anaflous, A., et al. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(5), o927. Available from: [Link]

  • ResearchGate. Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. Available from: [Link]

  • ResearchGate. (2008). 2-Phenylimidazo[1,2- a ]pyridine-3-carbaldehyde. Available from: [Link]

  • Anaflous, A., et al. (2008). 2-Phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o927. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • Cao, H., et al. (2017). Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. Organic Letters, 19(18), 4936-4939. Available from: [Link]

  • El-Faham, A., et al. (2022). Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study. Molecules, 27(16), 5195. Available from: [Link]

  • Küçükgüzel, Ş. G., et al. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 9(9), 804-815. Available from: [Link]

  • Open Pharmaceutical Sciences Journal. Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents. Available from: [Link]

  • Cojocaru, C., et al. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. Journal of Computer-Aided Molecular Design. Available from: [Link]

  • Ali, O. A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Results in Chemistry, 5, 100898. Available from: [Link]

  • ResearchGate. Calculated IR spectra of heterocyclic compounds at B3LYP/6-31G (d,p)... Available from: [Link]

  • Cojocaru, C., et al. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. Journal of Computer-Aided Molecular Design. Available from: [Link]

  • ResearchGate. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Available from: [Link]

  • Muzomwe, M., et al. (2012). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Natural Science, 4(5), 286-297. Available from: [Link]

  • De-cun, Fu, et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(4), 311-315. Available from: [Link]

  • Edache, I. E., et al. (2015). Density functional theory (B3LYP/6-311+G**) study of some semicarbazones formation mechanism. Chemistry Journal, 1(3), 85-94. Available from: [Link]

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